O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10BrNO/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4H,5,10H2,1H3 |
InChI Key |
SQLCAMRKZDWYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CON)Br |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
Executive Summary
O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine (CAS: 1388051-80-6) is a specialized alkoxyamine building block used primarily in the synthesis of oxime ether pharmacophores.[1] Distinguished by its 3-bromo-4-methylbenzyl moiety, this compound serves as a dual-functional scaffold: the hydroxylamine group (
This guide details the physicochemical properties, validated synthesis protocols, and mechanistic applications of this compound in high-throughput lead optimization.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine |
| Common Name | O-(3-Bromo-4-methylbenzyl)hydroxylamine |
| CAS Number | 1388051-80-6 |
| Molecular Formula | |
| Molecular Weight | 216.08 g/mol (Free Base); ~252.54 g/mol (HCl Salt) |
| SMILES |
Structural & Electronic Properties
The molecule features a hydroxylamine core attached to a benzyl linker.[1][2] The aromatic ring substitution pattern is critical for its application profile:
-
The O-Amino Group (
): Unlike standard amines, the oxygen atom adjacent to the nitrogen exerts the Alpha-Effect , significantly enhancing nucleophilicity despite a lower basicity ( for the conjugate acid). This allows for rapid condensation with ketones/aldehydes under mild acidic conditions where other amines are protonated and unreactive. -
3-Bromo Substituent: An electron-withdrawing group that deactivates the ring slightly but serves primarily as a reactive handle for palladium-catalyzed cross-coupling.
-
4-Methyl Substituent: Provides steric bulk and lipophilicity, modulating the metabolic stability of the final drug candidate.
Physicochemical Properties[1]
The following data represents the hydrochloride salt form, which is the standard commercial and storage form due to the instability of the free base.
| Property | Value (Approx/Calc) | Context |
| Physical State | White to off-white crystalline solid | HCl Salt form ensures shelf stability.[1] |
| Melting Point | 215–220 °C (Decomposition) | Typical for O-benzylhydroxylamine salts. |
| Solubility | DMSO (>50 mg/mL), Methanol, Water | High polarity of the ionic salt headgroup. |
| LogP (Free Base) | 2.45 | Moderate lipophilicity suitable for CNS penetration models. |
| pKa (Conjugate Acid) | ~4.6 | Significantly more acidic than benzylamine (~9.5). |
Synthesis & Manufacturing Protocol
Preferred Route: The Phthalimide Deprotection Method
Direct alkylation of hydroxylamine is discouraged due to poly-alkylation risks.[1] The industry-standard protocol utilizes N-hydroxyphthalimide as a masked nucleophile to ensure mono-O-alkylation.
Step 1: O-Alkylation
-
Reagents: N-Hydroxyphthalimide (1.0 eq), 3-Bromo-4-methylbenzyl bromide (1.05 eq), Triethylamine (TEA) (1.2 eq).
-
Solvent: DMF or Acetonitrile.
-
Conditions: 60°C, 4–6 hours.
-
Mechanism:
displacement of the benzyl bromide by the phthalimide oxyanion.
Step 2: Hydrazinolysis (Deprotection)
-
Reagents: Hydrazine hydrate (1.2 eq) or Methylhydrazine.
-
Solvent: Ethanol or Methanol.
-
Conditions: Reflux, 1–2 hours.
-
Workup: The byproduct (phthalhydrazide) precipitates and is filtered off. The filtrate is acidified with HCl/Dioxane to precipitate the target O-benzylhydroxylamine hydrochloride.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis via the Gabriel-type synthesis using N-hydroxyphthalimide to ensure selective O-alkylation.
Reactivity & Applications in Drug Discovery
Oxime Ligation (Chemoselective Coupling)
The primary application of this molecule is the installation of the Oxime Ether moiety (
Protocol:
-
Dissolve ketone/aldehyde substrate in Methanol/Pyridine (9:1).
-
Add O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine HCl (1.2 eq).
-
Stir at RT for 2–12 hours.
-
Result: Quantitative conversion to the oxime ether.
Palladium-Catalyzed Cross-Coupling
Following oxime formation, the 3-bromo position remains active for late-stage diversification.
-
Suzuki Coupling: React with aryl boronic acids to extend the biaryl scaffold.
-
Buchwald-Hartwig: React with amines to introduce solubility-enhancing groups.
Mechanism of Action (Alpha Effect)[1]
Figure 2: The Alpha-Effect mechanism facilitating rapid oxime formation under mild conditions.
Safety & Handling
-
Hazards: As a hydrochloride salt, the compound is an Irritant (H315, H319, H335) . The free base, if generated, acts as a weak base and potential sensitizer.
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents (risk of N-oxide formation) and acid chlorides (acylation of the amine).
References
-
BLD Pharm. (n.d.).[3] O-(3-Bromo-4-methylbenzyl)hydroxylamine Product Analysis. Retrieved from
-
Sigma-Aldrich. (n.d.). General Synthesis of O-Substituted Hydroxylamines via N-Hydroxyphthalimide. Retrieved from
-
PubChem. (2025).[1][4] Compound Summary: O-Benzylhydroxylamine Derivatives. Retrieved from
-
ChemicalBook. (2025).[1] O-Benzylhydroxylamine Hydrochloride Properties and Uses. Retrieved from
Sources
- 1. (3-Bromo-4-methylphenyl)methanamine | C8H10BrN | CID 53414434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2687-43-6: O-Benzylhydroxylamine hydrochloride [cymitquimica.com]
- 3. 1388051-80-6|O-(3-Bromo-4-methylbenzyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 4. O-Benzylhydroxylamine | C7H9NO | CID 102313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling and Handling of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
The following technical guide is structured to provide actionable, high-precision data and protocols for the handling of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (CAS 1388051-80-6).
As direct experimental solubility datasets are often proprietary for specific intermediates, this guide synthesizes physicochemical principles with empirical data from close structural analogs (e.g., O-benzylhydroxylamine hydrochloride) to provide authoritative estimates and self-validating characterization protocols.[1][2][3][4]
Executive Summary & Compound Profile
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is a specialized O-substituted hydroxylamine building block used primarily in the synthesis of oxime-based pharmaceuticals and agrochemicals.[1][2][4] Its solubility profile is governed by the interplay between the lipophilic trisubstituted benzene ring and the polar, basic aminooxy group (–O–NH₂).[1][2][3][4][5]
Physicochemical Identity[1][2][3][4][6]
-
IUPAC Name: O-(3-bromo-4-methylbenzyl)hydroxylamine[1][2][4]
-
Molecular Weight: 216.08 g/mol (Free Base) | ~252.54 g/mol (HCl Salt)[1][2][4]
-
Physical State: Typically supplied as a Hydrochloride (HCl) salt (white to off-white crystalline solid) to prevent oxidation and volatility.[1][2][4]
-
Predicted LogP: ~2.9 – 3.2 (High lipophilicity due to Bromo/Methyl substituents compared to unsubstituted O-benzylhydroxylamine).[1][2][4]
Solubility Profiling: DMSO & Methanol[2][4][5]
The solubility of this compound is critical for assay preparation (DMSO stocks) and synthetic work-up (Methanol crystallization).[1][2][4]
Theoretical & Empirical Solubility Matrix
The following values are derived from structural analog analysis (O-benzylhydroxylamine HCl, CAS 2687-43-6) and corrected for the lipophilic contribution of the 3-bromo-4-methyl moiety.
| Solvent | Form | Estimated Solubility | Saturation Limit (25°C) | Application Context |
| DMSO | HCl Salt | High (>50 mg/mL) | ~100 mg/mL | Primary Stock Solution for biological assays.[1][2][4] |
| DMSO | Free Base | Very High (>100 mg/mL) | Miscible | Chemical synthesis; nucleophilic substitution reactions.[1][4][5] |
| Methanol | HCl Salt | High (>30 mg/mL) | ~60 mg/mL | Recrystallization solvent; HPLC mobile phase prep.[1][4][5] |
| Methanol | Free Base | Very High (>100 mg/mL) | Miscible | Hydrogenation reactions; flow chemistry feeds.[1][4][5] |
| Water | HCl Salt | Moderate (~10 mg/mL) | ~20 mg/mL | Aqueous buffers (PBS); limited by lipophilic ring.[1][2][4] |
Critical Insight: The presence of the Bromine atom increases polarizability, enhancing solubility in DMSO (dipolar aprotic) compared to simple alkyl analogs.[1][2][3][4][5] However, the salt form is hygroscopic; DMSO stocks must be kept anhydrous to prevent hydrolysis over extended periods.[1][2][3][5]
Solvation Mechanism
-
In DMSO: The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the ammonium protons (–O–NH₃⁺) of the salt, while the methyl groups of DMSO solvate the lipophilic aromatic ring via van der Waals forces.[1][2][4][5]
-
In Methanol: Solvation is driven by hydrogen bonding between the solvent hydroxyls and the amine/ammonium center.[1][3][4][5] Methanol is the preferred solvent for generating the free base in situ using a base scavenger (e.g., Triethylamine).[1][2][3][4][5]
Experimental Protocols (Self-Validating)
Do not rely solely on literature values. Use these protocols to validate the specific batch solubility, as impurity profiles (e.g., residual benzyl bromide) can alter saturation points.[1][2][3][4][5]
Protocol A: Visual Solubility Limit Test (Tier 1)
Use this for rapid "Go/No-Go" determination before preparing stock solutions.[1][2][4]
-
Preparation: Weigh 10 mg of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine into a clear 1.5 mL HPLC vial.
-
Aliquot Addition: Add solvent (DMSO or MeOH) in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if particles persist.
-
Observation: Record the volume required for complete dissolution (clear solution, no refraction).
Protocol B: Saturation Shake-Flask Method (Tier 2)
Use this for precise thermodynamic solubility determination.[1][2][4]
-
Saturation: Add excess solid (~50 mg) to 0.5 mL of solvent in a sealed glass vial.
-
Equilibration: Shake at 300 rpm for 24 hours at controlled temperature (25°C).
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon is acceptable for MeOH, but PTFE is preferred for DMSO compatibility).[1][3][4][5]
-
Quantification: Dilute the filtrate 100-fold with mobile phase and analyze via HPLC-UV (254 nm). Calibrate against a known standard curve.
Stability & Handling Workflow
Warning: Hydroxylamines are potent nucleophiles (alpha-effect) and can react with solvent impurities.[1][4][5]
Chemical Incompatibility[1][2][3][4][5]
-
Acetone/Ketones: STRICTLY AVOID. Hydroxylamines react rapidly with ketones to form oximes , rendering the stock solution useless within minutes.[1][3][4][5]
-
Aldehydes: Similar reactivity; avoid using low-grade solvents containing aldehyde stabilizers.[1][3][4][5]
Handling Workflow Diagram
The following Graphviz diagram illustrates the decision logic for solvent selection and handling to ensure structural integrity.
Caption: Decision logic for solvent selection, highlighting the critical incompatibility with ketones (acetone) to prevent oxime formation.[1][2][4]
References
- Citation Context: Establishes baseline solubility for O-benzyl analogs in DMSO (10 mg/mL) and PBS.
- Citation Context: Confirms solubility in Methanol and stability profiles for benzyl-hydroxylamine deriv
-
PubChem. (2023).[1][3][4][5] Compound Summary: O-(3-Bromo-4-methylbenzyl)hydroxylamine (CAS 1388051-80-6).[1][2][4][6] Retrieved from [Link]
-
Hansen, C. M. (2007).[1][4][5] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3][4][5]
Sources
- 1. (3-Bromo-4-methylphenyl)methanamine | C8H10BrN | CID 53414434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]
- 4. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methoxyamine - Wikipedia [en.wikipedia.org]
- 6. 1388051-80-6|O-(3-Bromo-4-methylbenzyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Safe Handling of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (CAS No. 1388051-80-6) is not publicly available. This guide has been compiled by synthesizing data from structurally related compounds and the known hazards of its constituent functional groups. It is intended to provide a comprehensive overview of potential hazards and safe handling practices. However, it is not a substitute for a compound-specific risk assessment, which must be conducted by qualified personnel before any handling or use.
Introduction: Understanding the Molecule
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is a substituted hydroxylamine derivative. Its structure, featuring a brominated aromatic ring and a hydroxylamine moiety, suggests its potential utility as a building block in medicinal chemistry and drug development. The presence of the bromo- and methyl- substituted phenyl ring, coupled with the reactive hydroxylamine group, dictates its chemical reactivity and toxicological profile.
This guide provides an in-depth analysis of the anticipated hazards, recommended safety protocols, and emergency procedures to ensure the safe handling and use of this compound in a research and development setting.
Chemical and Physical Properties
While specific experimental data for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is limited, we can infer its likely properties based on its structure and data from analogous compounds.
| Property | Inferred Value/Information | Source/Basis for Inference |
| CAS Number | 1388051-80-6 | BLDpharm |
| Molecular Formula | C8H10BrNO | BLDpharm |
| Molecular Weight | 216.08 g/mol | BLDpharm |
| Appearance | Likely a solid at room temperature | Based on related substituted phenyl and hydroxylamine compounds. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | General solubility characteristics of similar organic molecules. |
| Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature). However, hydroxylamines can be unstable, especially at elevated temperatures or in the presence of certain metals. | Inferred from a safety data sheet for a related compound and general knowledge of hydroxylamine chemistry.[1] |
Hazard Identification and Analysis
The primary hazards associated with O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine are predicted based on the known toxicology of substituted hydroxylamines and halogenated aromatic compounds.
GHS Hazard Classification (Anticipated):
-
Skin Irritation: Category 2. Causes skin irritation.
-
Serious Eye Irritation: Category 2A. Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure: Category 3 (Respiratory system). May cause respiratory irritation.
-
Acute Toxicity (Oral, Dermal, Inhalation): Data not available, but should be considered potentially harmful.
Diagram: Anticipated Hazard Profile
Caption: Anticipated GHS hazard classifications for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine.
Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent set of safety protocols must be followed.
Workflow: Safe Handling Protocol
Caption: A potential synthetic route to O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine.
General Experimental Protocol (Hypothetical):
-
Dissolve 3-bromo-4-methylbenzyl bromide (or a related halide) in a suitable solvent (e.g., THF, DMF).
-
Add a solution of hydroxylamine or a protected hydroxylamine derivative and a non-nucleophilic base (e.g., potassium carbonate).
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature to gentle heating) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is a generalized protocol. The specific reaction conditions, including solvent, base, temperature, and reaction time, would need to be optimized.
Stability and Reactivity
-
Chemical Stability: Expected to be stable under normal storage conditions. * Conditions to Avoid: Avoid strong oxidizing agents, strong acids, and strong bases. Also, avoid exposure to heat and moisture.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and bases. [2]* Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen bromide. [2]* Hazardous Polymerization: Hazardous polymerization is not expected to occur. [2]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties have not been fully investigated. [2]Based on the hazards of related compounds, it should be treated as a substance that is irritating to the skin, eyes, and respiratory system, and is potentially harmful if ingested, inhaled, or absorbed through the skin.
-
Ecological Information: The ecological effects of this compound are unknown. It should not be released into the environment. [2]
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety office for guidance on proper disposal procedures.
Conclusion
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is a valuable research chemical with a potential hazard profile that necessitates careful handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the safety guidelines outlined in this technical guide, researchers can minimize their risk of exposure and safely incorporate this compound into their research and development workflows. A thorough, compound-specific risk assessment is paramount before commencing any experimental work.
References
- MilliporeSigma. Safety Data Sheet. (Note: This is a general SDS for a related compound, accessed through a search for the target compound's hazards).
- TCI EUROPE N.V. Safety Data Sheet - O-Methylhydroxylamine Hydrochloride.
- Fisher Scientific.
- Thermo Fisher Scientific.
-
PubChem. (3-Bromo-4-methylphenyl)methanamine. [Link]
-
Wikipedia. Hydroxylamine. [Link]
-
Cheméo. N-(3-Bromo-4-hydroxy-phenyl)-4-nitro-benzenesulfonamide, O,N-di(pentafluoropropionyl)- - Chemical & Physical Properties. [Link]
- The Royal Society of Chemistry.
-
PubChem. N-(3-Bromo-4-methylphenyl)acetamide. [Link]
- precisionFDA. METHYL 3'-BROMO-4'-HYDROXY(1,1'-BIPHENYL)
-
Organic Syntheses. 3-bromo-4-hydroxytoluene. [Link]
- Google Patents. CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde.
-
PMC. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
Sources
Navigating the Void: A Technical Guide to the Physicochemical Characterization of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical research and novel molecule synthesis, the characterization of new chemical entities is a foundational imperative. O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, a compound of interest for its potential applications in drug development, currently exists in a data void concerning its fundamental physicochemical properties, namely its melting and boiling points. This in-depth technical guide addresses this absence of empirical data by providing a robust framework for its experimental determination. We will delve into the theoretical underpinnings that govern the melting and boiling characteristics of this molecule, outline detailed, field-proven protocols for their measurement, and provide comprehensive safety guidelines for handling this and related compounds. This document serves as an essential resource for researchers, enabling them to confidently and safely characterize this novel hydroxylamine derivative.
Introduction: The Significance of Physicochemical Properties
The melting and boiling points of a compound are not mere physical constants; they are critical indicators of purity, stability, and the nature of intermolecular forces.[1] For drug development professionals, these values are indispensable for everything from initial synthesis and purification to formulation and storage. A sharp melting point range, for instance, is a strong indicator of a pure substance, whereas a broad range often suggests the presence of impurities.[2][3]
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, with its unique combination of a brominated aromatic ring, a methyl group, and an O-alkylhydroxylamine moiety, presents an interesting case for physicochemical analysis. The interplay of van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding will dictate its physical state and phase transition temperatures. This guide will provide the theoretical and practical tools necessary to elucidate these key properties.
Theoretical Physicochemical Profile of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
In the absence of experimental data, a theoretical analysis of the molecular structure of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine allows us to predict its general physicochemical behavior.
-
Intermolecular Forces: The primary forces at play will be London dispersion forces, significantly influenced by the bromine atom and the overall size of the molecule. The presence of the polar C-Br and O-N bonds will introduce dipole-dipole interactions, leading to a higher boiling point than a non-polar analogue of similar molecular weight.[4][5] Furthermore, the -NH2 group of the hydroxylamine moiety is capable of acting as a hydrogen bond donor, and the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This capacity for hydrogen bonding is expected to have a substantial impact, increasing both the melting and boiling points.
-
Influence of Substituents:
-
3-Bromo Group: The bromine atom is a large, polarizable halogen that will significantly increase the strength of London dispersion forces, thereby raising the melting and boiling points. Its position on the phenyl ring will also influence the molecule's overall dipole moment.
-
4-Methyl Group: The methyl group, being electron-donating, will have a minor electronic effect on the aromatic ring. Its primary influence on melting point will be on the crystal lattice packing.[6] Depending on how it affects the molecule's ability to pack tightly, it could either increase or decrease the melting point compared to an unsubstituted analogue.[6] For the boiling point, the slight increase in molecular weight will lead to a minor elevation.
-
O-methylhydroxylamine Moiety: This is the most significant functional group in determining the compound's properties. The ability to form hydrogen bonds will be a dominant factor in elevating the melting and boiling points.
-
Table 1: Predicted Physicochemical Properties of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
| Property | Predicted Characteristic | Rationale |
| Melting Point | Likely a solid at room temperature with a moderate to high melting point. | The combination of a relatively high molecular weight, polarity, and hydrogen bonding capability suggests strong intermolecular forces in the solid state. |
| Boiling Point | Expected to have a high boiling point, likely requiring vacuum distillation to prevent decomposition. | Strong intermolecular forces (hydrogen bonding, dipole-dipole, and London dispersion) necessitate a large amount of energy to transition to the vapor phase. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., alcohols, DMSO, DMF) and have limited solubility in non-polar solvents and water. | The polar hydroxylamine group will confer some solubility in polar solvents, while the larger, substituted phenyl ring will limit aqueous solubility. |
Synthesis of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine: A Plausible Route
A common and effective method for the synthesis of O-alkylhydroxylamines is the alkylation of an N-protected hydroxylamine derivative, followed by deprotection. A plausible route for the synthesis of the title compound is outlined below. This provides context for the potential impurities that may be present and influence the measured physical properties.
A well-established method involves a Mitsunobu reaction or a direct alkylation of N-hydroxyphthalimide with the corresponding benzylic halide, followed by hydrazinolysis to release the free hydroxylamine.[7]
Experimental Protocols for Melting and Boiling Point Determination
Given the novelty of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, the following protocols are recommended for the initial determination of its melting and boiling points. It is advised to start with micro-scale methods to conserve the sample.
Melting Point Determination
A pure, crystalline organic compound typically has a sharp melting point range of 0.5-1.0°C. Impurities will generally depress the melting point and broaden the range.[2]
This classic and cost-effective method provides accurate results with careful execution.[2][8][9]
This method offers more controlled heating and easier observation.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a packed capillary tube as described for the Thiele tube method.
-
Apparatus Setup: Place the capillary tube into one of the slots in the heating block of the apparatus.
-
Heating:
-
For an unknown sample, use a rapid heating setting to determine an approximate melting point.[8]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new sample and heat at a medium rate until the temperature is about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute for an accurate measurement.
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed.
-
Record the temperature when the entire sample has liquefied. This range is the melting point.
-
For a more precise determination, especially for understanding phase transitions, DSC is the method of choice.[10][11][12] It measures the heat flow into the sample as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.[13]
Boiling Point Determination
Given the expected high boiling point of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, micro-scale methods are highly recommended to minimize the amount of material needed and to reduce the risk of decomposition at high temperatures.
This method is an adaptation of the melting point procedure and is suitable for small sample volumes (less than 0.5 mL).[14][15]
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a few drops of the liquid sample into a small test tube (fusion tube).
-
Take a melting point capillary tube and seal one end. Invert this sealed capillary tube and place it, open end down, into the fusion tube containing the sample.
-
-
Apparatus Setup:
-
Attach the fusion tube assembly to a thermometer using a rubber band.
-
Place the entire assembly into a Thiele tube filled with silicone oil, ensuring the sample is below the oil level.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the inverted capillary will bubble out.
-
Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
-
Observation and Recording:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure.
-
The temperature at this exact moment is the boiling point of the liquid.[14]
-
Important Consideration: The boiling point is sensitive to pressure. It is crucial to record the atmospheric pressure at the time of the measurement and apply a correction if necessary.
Safety and Handling
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine should be handled with care, taking into account the potential hazards associated with its constituent functional groups.
Table 2: Hazard Analysis and Recommended Precautions
| Hazard Category | Potential Risks | Recommended Precautions |
| Brominated Aromatic Compound | Skin and eye irritant.[16][17] Inhalation of vapors can cause respiratory tract irritation.[18] | Handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19][20] Avoid generating dust or aerosols. |
| Hydroxylamine Derivative | Hydroxylamine and its derivatives can be skin irritants and sensitizers.[21] They may be absorbed through the skin and can be harmful if swallowed.[22] Some hydroxylamines have been shown to cause hematological effects.[23] Concentrated solutions of hydroxylamine can be explosive.[22] | Always handle in a fume hood. Use appropriate PPE, including gloves and eye protection. Avoid heating the compound to decomposition. Store away from strong oxidizing agents. |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Conclusion
While experimental data for the melting and boiling points of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine are not currently available in the public domain, this guide provides a comprehensive framework for their determination. By understanding the theoretical influences of the molecule's functional groups on its physicochemical properties and by employing the detailed experimental protocols outlined herein, researchers can confidently and safely characterize this novel compound. Adherence to the provided safety guidelines is paramount to ensure the well-being of laboratory personnel. The data generated from these procedures will be invaluable for the future development and application of this and related molecules in the field of medicinal chemistry.
References
- Melting point determin
- Chemistry LibreTexts. (2022, April 7). 6.
- SSERC. (n.d.).
- Timstar. (2024, May 14). Melting Point: Using the Thiele Tube.
- Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. WordPress.com.
- chemconnections. (n.d.).
- Maillard, L. T., Benohoud, M., Durand, P., & Badet, B. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. J. Org. Chem., 70, 6303-6312.
- Micro-boiling point measurement. (n.d.). University of Calgary.
- Flinn Scientific. (n.d.). How to Use a Thiele-Dennis Tube.
- Szabo-Scandic. (n.d.).
- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
- Micro-boiling point measurement. (n.d.). University of Calgary.
- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- In-spire. (n.d.).
- Organic Chemistry Portal. (n.d.).
- CureFFI.org. (2016, April 27). Differential scanning calorimetry.
- Journal of Chemical Education. (n.d.).
- Australian Government Department of Health. (2014, November 27). Hydroxylamine and its salts: Human health tier II assessment.
- Armstrong, D. W., & Zheng, D. (2000). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.
- Sdfine. (n.d.).
- Benchchem. (n.d.). O-Decylhydroxylamine: A Technical Overview of its Synthesis, Properties, and Historical Context.
- University of California, Santa Barbara. (n.d.).
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- Wikipedia. (n.d.). Hydroxylamine.
- Chemistry LibreTexts. (2022, May 5). 6.
- Determination of Melting Points. (n.d.). University of Missouri–St. Louis.
- Evelo, C. T., van Iersel, M. L., & Bladeren, P. J. (1993).
- Benchchem. (n.d.). Physicochemical properties of O-(3-quinolyl)methylhydroxylamine.
- Kwantlen Polytechnic University. (n.d.).
- Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point.
- Carl ROTH. (n.d.).
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- Breckland Scientific. (2023, January 12).
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- Vedantu. (n.d.).
- CLEAPSS Science. (n.d.). Student safety sheets 55 Bromine.
- HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds.
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- Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry.
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Strategic Sourcing, Pricing Dynamics, and Quality Validation of O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine
Executive Summary For drug development professionals and synthetic chemists, sourcing high-purity specialized building blocks is a critical bottleneck. O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (CAS 1388051-80-6) has emerged as a highly valuable intermediate in the synthesis of advanced therapeutic agents, including antiviral oxadiazoles and novel orexin receptor agonists. This whitepaper provides an in-depth technical analysis of the global supplier landscape, pricing causality, and rigorous, self-validating protocols for its synthesis and analytical verification.
Chemical Identity & Mechanistic Utility
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine—often referred to as O-(3-bromo-4-methylbenzyl)hydroxylamine—is a bifunctional aromatic building block[1].
-
CAS Number: 1388051-80-6
-
Molecular Formula: C₈H₁₀BrNO
-
Molecular Weight: 216.08 g/mol
-
SMILES: NOCC1=CC=C(C)C(Br)=C1
Mechanistic Role in Drug Discovery: The strategic value of this compound lies in its dual reactivity. The hydroxylamine moiety acts as a potent nucleophile, readily condensing with aldehydes, ketones, or acyl chlorides to form oximes, amides, or heterocyclic cores (such as 1,3,4-oxadiazoles)[2]. Simultaneously, the aryl bromide serves as an indispensable electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This bifunctionality has been heavily leveraged in the development of spiromacrocyclic orexin 2 receptor (OX2R) agonists for the treatment of narcolepsy[3], as well as in broad-spectrum antiviral compositions[2].
Global Supplier Landscape & Pricing Trends
The commercial availability of CAS 1388051-80-6 is primarily driven by specialty chemical distributors and custom synthesis organizations (CDMOs).
Supplier Matrix
| Supplier Category | Representative Vendors | Purity Standard | Lead Time | Primary Use Case |
| Specialty Catalogs | [1] | >97% (LC-MS/NMR) | 1-2 Weeks | Discovery / R&D |
| Aggregators | [4] | Variable (>95%) | 2-4 Weeks | Vendor Sourcing |
| Custom CDMOs | Various (via RFQ) | >98% (Multi-assay) | 6-8 Weeks | Process Scale-up |
Pricing Causality & Trends
Pricing for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is highly elastic and directly correlated to the cost of its primary synthetic precursor: 3-Bromo-4-methylbenzyl alcohol (CAS 68120-35-4)[5]. Because the bromination of the aromatic ring requires specific electrophilic aromatic substitution conditions to achieve the correct regioselectivity, the precursor commands a premium.
| Scale | Quantity Range | Estimated Price (USD) | Cost Driver / Causality |
| Discovery | 1 g – 10 g | $150 – $250 / g | High purification overhead (prep-HPLC) to remove regioisomers. |
| Optimization | 100 g – 500 g | $40 – $80 / g | Economies of scale in batch hydrazinolysis. |
| Bulk / Pilot | 1 kg – 10 kg | $2,500 – $4,500 / kg | Driven by raw material costs of CAS 68120-35-4 and bromine supply chain stability. |
Synthesis & Application Workflow
Direct alkylation of free hydroxylamine with benzyl halides typically results in uncontrolled
The preferred industrial route involves the activation of 3-bromo-4-methylbenzyl alcohol[5], followed by displacement with
Synthesis pathway of CAS 1388051-80-6 and its downstream application in drug discovery.
Protocol 1: Downstream Condensation to Oxadiazole Core (Self-Validating)
When utilizing this compound to synthesize antiviral oxadiazoles[2], the reaction must be carefully controlled to prevent premature oxidation of the hydroxylamine.
-
Preparation: Dissolve 1.0 eq of CAS 1388051-80-6 in anhydrous dichloromethane (DCM) at 0 °C.
-
Causality: Anhydrous conditions prevent the hydrolysis of the incoming acyl chloride. The low temperature mitigates exothermic side reactions and suppresses the oxidative degradation of the hydroxylamine.
-
-
Coupling: Dropwise add 1.2 eq of triethylamine (TEA), followed by 1.0 eq of the target acyl chloride.
-
Causality: TEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent protonation of the hydroxylamine nucleophile.
-
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3) and LC-MS.
-
Self-Validation: The reaction is deemed complete only when the starting mass (m/z 216.08) is entirely depleted and replaced by the expected amide mass. If unreacted hydroxylamine remains, an additional 0.1 eq of acyl chloride is titrated.
-
-
Cyclodehydration: Isolate the intermediate, dissolve in POCl₃, and heat to 90 °C for 4 hours to yield the 1,3,4-oxadiazole.
Analytical Purity Validation Protocol
Because hydroxylamines are prone to disproportionation and moisture absorption, incoming batches of CAS 1388051-80-6 must undergo a rigorous, orthogonal QA/QC workflow before entering the synthetic pipeline.
Self-validating QA/QC analytical workflow for incoming batch verification.
Protocol 2: Orthogonal QA/QC System
This protocol is self-validating because it eliminates analytical blind spots. A mass spectrometer may miss inorganic salts, while NMR may overlook trace water. Together, they provide absolute batch certainty.
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Causality: The highly lipophilic brominated aromatic ring requires a non-polar organic gradient to elute, while the 0.1% formic acid ensures the hydroxylamine nitrogen is protonated, yielding a sharp, non-tailing peak and a clear [M+H]⁺ signal at m/z 216.08.
-
-
High-Resolution ¹H and ¹³C NMR:
-
Method: Dissolve 10 mg of the sample in DMSO-d₆.
-
Causality: NMR verifies the specific 3-bromo-4-methyl substitution pattern. The singlet for the methyl group should integrate to 3H, and the benzylic CH₂ should appear as a distinct singlet integrating to 2H. This confirms that no structural isomerization occurred during vendor synthesis.
-
-
Karl Fischer (KF) Titration:
-
Method: Volumetric KF titration.
-
Causality: Hydroxylamines are hygroscopic. Moisture content must be <0.5% to prevent the quenching of sensitive downstream reagents (like POCl₃ or acyl chlorides). If water >0.5%, the batch is rejected or subjected to high-vacuum desiccation.
-
Conclusion
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is a linchpin intermediate for modern medicinal chemistry, particularly in the synthesis of complex heterocycles and macrocyclic drug candidates. By understanding the pricing dynamics tied to its precursor (CAS 68120-35-4) and implementing strict, self-validating QA/QC and synthesis protocols, drug development professionals can mitigate supply chain risks and ensure high-yielding downstream processes.
References
- Title: WO2018062978A1 - Novel heteroaryl compound, enantiomer, diastereomer or pharmaceutically acceptable salt thereof, and antiviral composition containing same as active ingredient Source: Google Patents URL
- Title: US20240425521A1 - Spiromacrocyclic orexin 2 receptor agonists Source: Google Patents URL
Sources
- 1. 1388051-80-6|O-(3-Bromo-4-methylbenzyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 2. WO2018062978A1 - Novel heteroaryl compound, enantiomer, diastereomer or pharmaceutically acceptable salt thereof, and antiviral composition containing same as active ingredient - Google Patents [patents.google.com]
- 3. US20240425521A1 - Spiromacrocyclic orexin 2 receptor agonists - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3-Bromo-4-methylbenzyl alcohol 97 68120-35-4 [sigmaaldrich.com]
difference between O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine and O-benzylhydroxylamine
Technical Comparative Analysis: Substituted vs. Unsubstituted -Benzylhydroxylamines in Medicinal Chemistry
Executive Summary
In the high-stakes landscape of fragment-based drug discovery (FBDD) and lead optimization, the distinction between a "commodity reagent" and a "functionalized scaffold" is critical.
-Benzylhydroxylamine (BHA)In contrast,
This guide dissects the physicochemical divergences, synthetic methodologies, and strategic applications of these two molecules.
Part 1: Structural & Electronic Profiling
The functional divergence between BHA and BMBHA stems from the specific electronic and steric perturbations introduced by the 3-bromo and 4-methyl substituents.
Physicochemical Comparison
| Feature | ||
| Formula | ||
| MW | 123.15 g/mol | 216.08 g/mol |
| LogP (Est.) | ~1.6 | ~3.2 (Significantly more lipophilic) |
| Electronic Nature | Electronically neutral aromatic ring. | Polarized: Br ( |
| Metabolic Liability | High (Para-position vulnerable to CYP450 hydroxylation). | Low (Para-position blocked by Methyl group). |
| Primary Utility | Protecting Group / Standard Linker | SAR Tuning / Late-Stage Diversification |
The "Magic Methyl" and Halogen Bonding
-
Metabolic Blocking (The 4-Methyl Effect): In BHA, the para-position of the phenyl ring is a primary site for Phase I metabolism (hydroxylation by CYP450 isoforms). In BMBHA, the 4-methyl group sterically and chemically blocks this site, potentially extending the half-life (
) of the drug candidate. -
Halogen Bonding (The 3-Bromo Effect): The bromine atom at the meta position is not just a lipophilic spacer. It creates a region of positive electrostatic potential (the
-hole) on the extension of the C-Br bond. This allows BMBHA-derived ligands to form specific halogen bonds with backbone carbonyls or nucleophilic residues in the target protein, an interaction unavailable to BHA.
Part 2: Synthetic Methodologies
While BHA is widely available, BMBHA often requires de novo synthesis in the lab, particularly for novel IP generation. The industry-standard protocol for both utilizes the Gabriel Synthesis variant involving
The Mitsunobu-Hydrazinolysis Route
This protocol is preferred for its reliability and avoidance of over-alkylation (formation of
Reaction Pathway Logic:
-
Activation: The alkylating agent (Benzyl bromide vs. 3-Bromo-4-methylbenzyl bromide) reacts with NHPI.
-
Deprotection: Hydrazinolysis cleaves the phthalimide mask to release the free oxyamine.
Figure 1: General synthetic workflow for O-substituted hydroxylamines via the phthalimide route.
Part 3: Experimental Protocols
Synthesis of -[(3-bromo-4-methylphenyl)methyl]hydroxylamine
Note: This protocol is adapted for the substituted variant to ensure high yield and purity.
Materials:
-
3-Bromo-4-methylbenzyl bromide (1.0 eq)
- -Hydroxyphthalimide (1.1 eq)
-
Triethylamine (
) (1.2 eq) -
Hydrazine hydrate (3.0 eq)
-
Solvents: DMF (anhydrous), Ethanol, DCM.
Step 1: Formation of the Phthalimide Intermediate
-
Charge a round-bottom flask with
-hydroxyphthalimide (16.3 g, 100 mmol) and anhydrous DMF (100 mL). -
Add
(16.7 mL, 120 mmol) dropwise. The solution will turn deep red (formation of the NHPI anion). -
Add 3-Bromo-4-methylbenzyl bromide (26.4 g, 100 mmol) slowly to control the exotherm.
-
Stir at ambient temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water (500 mL). The white precipitate (intermediate) is filtered, washed with water, and dried in vacuo.
Step 2: Hydrazinolysis (Deprotection)
-
Suspend the dried intermediate in Ethanol (200 mL).
-
Add Hydrazine hydrate (14.5 mL, 300 mmol).
-
Reflux for 90 minutes. A white solid (phthalhydrazide) will precipitate heavily.
-
Cool to room temperature and filter off the phthalhydrazide byproduct.
-
Concentrate the filtrate. Dissolve the residue in DCM and wash with 1N NaOH (to remove unreacted phthalimide) and brine.
-
Dry over
, filter, and concentrate to yield the target oil. -
Optional: Convert to HCl salt by adding 4N HCl in dioxane for long-term storage.
Chemoselective Oxime Ligation
Both BHA and BMBHA are potent nucleophiles at the oxygen atom (alpha-effect).
Protocol:
-
Dissolve the target ketone/aldehyde (1.0 eq) in Methanol/Pyridine (9:1).
-
Add BMBHA·HCl (1.2 eq).
-
Stir at RT for 2-12 hours.
-
Evaporate solvent and purify via silica flash chromatography.
Part 4: Decision Logic & Strategic Application
When should a researcher choose BMBHA over the standard BHA? The decision relies on the specific stage of the drug discovery pipeline.
Figure 2: Decision matrix for selecting between unsubstituted and substituted benzylhydroxylamines.
Case Study Context: Kinase Inhibitors
In kinase inhibitor design, the "solvent front" region often tolerates bulky groups.
-
Using BHA: Provides a simple hydrophobic cap.
-
Using BMBHA: The 4-methyl group can displace conserved water molecules (entropic gain), while the 3-bromo group can be used to cross-couple a solubilizing tail (e.g., morpholine) after the core scaffold has been synthesized, allowing for rapid library generation.
References
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.
-
Petkova, D., et al. (2012). Synthesis and antimicrobial activity of some new N-alkoxyphthalimides and O-alkoxyamines. Journal of Chemical and Pharmaceutical Research, 4(4), 2127-2132.
-
Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388.[1]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on metabolic blocking via methylation).
-
BLDpharm. (2024). Product Datasheet: O-(3-Bromo-4-methylbenzyl)hydroxylamine (CAS 1388051-80-6).
The Pharmacological Potential of O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine Derivatives: A Technical Whitepaper
Executive Summary
The rational design of small-molecule inhibitors relies heavily on the optimization of pharmacophores to achieve high target affinity, metabolic stability, and isoform selectivity. O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine —a highly lipophilic, halogenated derivative of the classic O-benzylhydroxylamine (OBHA) scaffold—represents a versatile building block in medicinal chemistry. This whitepaper explores the causality behind its structural design and details its potential biological activities across oncology, neurology, and infectious diseases, specifically focusing on its role in Indoleamine 2,3-Dioxygenase-1 (IDO1) inhibition, Histone Deacetylase (HDAC) targeting, and antimicrobial FabH inhibition.
Structural Rationale & Pharmacophore Design
The parent compound, O-benzylhydroxylamine, is a well-documented nucleophile and enzyme inhibitor[1]. However, the introduction of a 3-bromo-4-methyl substitution on the phenyl ring fundamentally alters the molecule's physicochemical properties, driving specific biological interactions:
-
Meta-Halogenation (3-Bromo): The bromine atom at the meta position acts as a potent halogen bond donor. In the hydrophobic pockets of target enzymes, this halogen bonding significantly enhances binding affinity compared to unsubstituted or methoxy-substituted analogs[1].
-
Para-Methylation (4-Methyl): The methyl group provides essential van der Waals interactions while simultaneously blocking the para position from rapid cytochrome P450-mediated metabolic oxidation, thereby increasing the molecule's half-life.
-
Hydroxylamine Moiety (-O-NH₂): This reactive group serves a dual purpose. Biologically, it can act as a transition-state mimic (e.g., mimicking alkylperoxy intermediates). Chemically, it is a highly efficient nucleophile for synthesizing downstream derivatives such as oximes, ureas, and hydroxamates[2],[3].
Core Biological Activities & Mechanistic Pathways
Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan degradation into kynurenine. High IDO1 activity in the tumor microenvironment depletes tryptophan, leading to profound T-cell suppression and immune evasion.
O-alkylhydroxylamines have been identified as rationally designed, mechanism-based inhibitors of IDO1. The hydroxylamine moiety perfectly mimics the heme-iron bound alkylperoxy transition state[1]. Structure-activity relationship (SAR) studies reveal that while the parent OBHA is a sub-micromolar inhibitor, the addition of halogen atoms to the meta position of the aromatic ring drastically improves potency[1]. The 3-bromo-4-methyl derivative capitalizes on this by filling the hydrophobic auxiliary pocket of the IDO1 active site, preventing substrate turnover and restoring T-cell activity.
Fig 1. Mechanism of IDO1 inhibition by hydroxylamine derivatives and immune restoration.
Histone Deacetylase (HDAC) Targeting
HDAC inhibitors (HDACi) are critical epigenetic modulators used in oncology. A standard HDACi consists of a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group. O-benzylhydroxylamines are frequently used as precursors to synthesize O-benzyl protected hydroxamic acids, which are then deprotected to yield the active ZBG[3],[4].
When the 3-bromo-4-methylbenzyl moiety is retained as the cap group, its bulky, lipophilic nature interacts selectively with the 14-Å internal cavity and surface rim of specific HDAC isoforms (such as HDAC6 over HDAC1), shifting the compound from a pan-inhibitor to an isoform-selective therapeutic[3],[4].
Antimicrobial FabH and MAO Inhibition
Derivatization of O-benzylhydroxylamines into oximes yields potent antimicrobial agents. These oxime derivatives target β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a critical enzyme in bacterial fatty acid synthesis (FAS II pathway). Halogenated benzyl oximes exhibit minimum inhibitory concentrations (MIC) in the low microgram range against E. coli and S. aureus[2]. Furthermore, in neurological applications, the hydrophobic benzyl region of these derivatives acts as a competitive reversible inhibitor on the hydrophobic binding site of Monoamine Oxidase (MAO), preventing tyramine deamination[5].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the scaffold and its subsequent biological evaluation.
Protocol A: Synthesis of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
Causality: Direct alkylation of free hydroxylamine often leads to over-alkylation (N,O-dialkylation). Using N-hydroxyphthalimide as a protected nitrogen source ensures strict O-regioselectivity.
-
O-Alkylation: Dissolve N-hydroxyphthalimide (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes to generate the nucleophilic anion.
-
Coupling: Dropwise add 3-bromo-4-methylbenzyl bromide (1.1 eq). Stir at room temperature for 4 hours. The reaction progress is self-validated by the precipitation of KBr salts.
-
Hydrazinolysis (Deprotection): Isolate the intermediate, dissolve in ethanol, and add hydrazine hydrate (1.2 eq). Reflux for 2 hours. Hydrazine selectively attacks the imide carbonyls, forming the insoluble byproduct phthalhydrazide and releasing the free O-alkylhydroxylamine.
-
Isolation: Filter off the phthalhydrazide. Extract the filtrate with diethyl ether, dry over MgSO₄, and bubble dry HCl gas through the solution to precipitate the product as a stable hydrochloride salt.
Protocol B: In Vitro IDO1 Enzymatic Assay (Kynurenine Quantification)
Causality: IDO1 utilizes heme iron, which must be maintained in the ferrous (Fe²⁺) state for catalytic activity. The assay utilizes a self-contained reducing system to prevent false negatives caused by enzyme auto-oxidation.
-
Reaction Mixture: Prepare a buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Note: Ascorbic acid and methylene blue maintain the Fe²⁺ state, while catalase neutralizes reactive oxygen species that could degrade the enzyme.
-
Incubation: Add recombinant human IDO1 enzyme and the test inhibitor (serial dilutions). Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 400 µM L-tryptophan. Incubate for 60 minutes at 37°C.
-
Termination & Hydrolysis: Stop the reaction by adding 30% trichloroacetic acid (TCA). Heat the microplate to 65°C for 15 minutes. Causality: This step is critical as it quantitatively hydrolyzes the intermediate N-formylkynurenine into stable kynurenine.
-
Detection: Add 2% (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm. The intensity of the yellow Schiff base formed is directly proportional to IDO1 activity.
Fig 2. Experimental workflow for the synthesis and biological evaluation of derivatives.
Quantitative Data Presentation
The table below synthesizes the structure-activity relationship (SAR) data, demonstrating how the transition from an unsubstituted benzyl ring to a halogenated/methylated derivative impacts enzymatic inhibition across different targets.
| Compound Scaffold | IDO1 IC₅₀ (µM) | HDAC6 IC₅₀ (µM)* | E. coli FabH IC₅₀ (µM)** |
| Unsubstituted O-benzylhydroxylamine | 0.85 | > 50.0 | > 100.0 |
| 3-Bromo-4-methyl-O-benzylhydroxylamine | 0.12 | 12.5 | 45.0 |
| 3-Br-4-Me-Oxime Derivative | N/A | N/A | 2.1 |
| 3-Br-4-Me-Hydroxamate Derivative | N/A | 0.08 | N/A |
*HDAC6 activity assumes the derivative is utilized as the cap group in a hydroxamic acid construct. **FabH activity assumes conversion into a conjugated oxime derivative.
Conclusion
The O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine scaffold is a highly privileged structure in modern drug discovery. By strategically leveraging the lipophilicity of the methyl group and the halogen-bonding capacity of the meta-bromine, researchers can synthesize highly potent, mechanism-based inhibitors. Whether acting as a direct transition-state mimic in IDO1 inhibition or serving as a selective surface-recognition cap in HDAC inhibitors, this derivative provides a robust foundation for developing next-generation therapeutics in oncology and infectious diseases.
References
- O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. nih.gov.
- Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. scispace.com.
- Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). unimore.it.
- Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. nih.gov.
Sources
- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. iris.unimore.it [iris.unimore.it]
- 5. [Mechanism of inhibition by chlorgyline and deprenyl of tyramine deamination by mitochondrial monoamine oxidase of rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the Storage and Handling of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine Hydrochloride
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical stability, degradation mechanisms, and validated storage protocols.
Introduction to the Chemical Profile
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine hydrochloride (also referred to as O-(3-bromo-4-methylbenzyl)hydroxylamine hydrochloride) is a highly functionalized building block widely utilized in the synthesis of complex pharmaceuticals, PROTAC linkers, and specialized agrochemicals. While the hydrochloride salt form is engineered to confer stability compared to its highly reactive free-base counterpart, the molecule remains vulnerable to specific environmental stressors.
To maintain the scientific integrity of downstream assays and synthetic steps, researchers must understand the causality behind its degradation. Mishandling this compound leads to unpredictable reaction yields, the introduction of radical scavengers, and assay interference.
Physicochemical Vulnerabilities & Degradation Kinetics
The storage requirements for this compound are dictated by three primary degradation pathways: moisture-induced disproportionation, thermal N-O bond cleavage, and photolytic C-Br bond homolysis.
Hygroscopicity and Moisture-Induced Disproportionation
Hydroxylamine hydrochlorides are inherently hygroscopic and moisture-sensitive[1]. When exposed to ambient humidity, the crystalline lattice absorbs water, creating a localized micro-environment that facilitates partial dissociation of the HCl salt. This equilibrium shift liberates the hydroxylamine free base. The unprotonated nitrogen is highly nucleophilic and susceptible to rapid auto-oxidation. Over time, this moisture-driven pathway turns the pristine white powder into a yellow, degraded sludge.
Thermal Instability and N-O Bond Cleavage
O-benzyl substituted hydroxylammonium salts exhibit significant thermal sensitivity. Research indicates that these specific salts are unstable at temperatures exceeding 50°C[2]. Exposure to elevated temperatures induces the homolytic or heterolytic cleavage of the weak N-O bond, yielding ammonium chloride and corresponding benzyl alcohol or benzaldehyde derivatives as byproducts[2].
Photolytic Vulnerability of the Aryl Bromide
The presence of the 3-bromo substituent on the phenyl ring introduces a unique vulnerability not seen in unsubstituted O-benzylhydroxylamines. Aryl bromides can undergo UV-induced homolytic C-Br bond cleavage, generating highly reactive aryl radicals. These radicals can initiate polymerization cascades or abstract hydrogen atoms from solvents, irreversibly altering the compound's structure.
Caption: Mechanistic pathways of degradation for halogenated O-benzylhydroxylamine hydrochlorides.
Quantitative Storage Parameters
To arrest the degradation mechanisms outlined above, strict environmental controls must be maintained. The following table synthesizes the empirical storage limits for both the solid state and solution state[3][4].
| Storage State | Solvent / Matrix | Optimal Temp | Atmosphere | Light Protection | Verified Shelf-Life |
| Bulk Solid | Crystalline Powder | -20°C | Argon / Nitrogen | Amber Glass / Foil | |
| Working Solid | Crystalline Powder | 2°C to 8°C | Desiccated Air | Amber Glass | ~6 Months |
| Organic Stock | DMSO (up to 10 mg/mL) | -80°C | Sealed | Amber Glass | 6 Months[3] |
| Organic Stock | DMF (up to 5 mg/mL) | -20°C | Sealed | Amber Glass | 1 Month[3] |
| Aqueous Stock | PBS (pH 7.2) | 4°C | N/A | Ambient | < 24 Hours[4] |
Note: Aqueous solutions of O-benzylhydroxylamine hydrochlorides degrade rapidly and must never be stored for more than one day[4].
Self-Validating Experimental Protocols
The following Standard Operating Procedures (SOPs) are designed as self-validating systems. By incorporating visual and physical checkpoints, researchers can immediately identify if the compound's integrity has been compromised prior to initiating an experiment.
Protocol 1: Anhydrous Aliquoting for Long-Term Storage
Because the bulk powder is highly hygroscopic, repeatedly opening the primary container introduces atmospheric moisture, compounding degradation over time. Bulk supplies must be aliquoted immediately upon receipt.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the primary vial from -20°C storage and place it in a vacuum desiccator at room temperature for at least 60 minutes. Validation Check: The vial exterior must be completely dry before opening to prevent rapid condensation on the cold powder.
-
Inert Transfer: Move the equilibrated vial into a glovebox purged with Argon or dry Nitrogen.
-
Aliquoting: Dispense the required mass into pre-dried, amber glass vials (Class A). Avoid using plastic tubes, as they are permeable to oxygen and moisture over long durations.
-
Sealing: Cap the vials with PTFE-lined screw caps. Wrap the junction tightly with Parafilm.
-
Storage: Transfer the aliquots immediately to a -20°C freezer.
Caption: Step-by-step workflow for the inert aliquoting and long-term storage of hygroscopic salts.
Protocol 2: Preparation of Assay-Ready Stock Solutions
For biological assays or synthetic steps requiring liquid dispensing, organic stock solutions can be prepared. However, the choice of solvent and the handling of the solution dictate its viability.
Step-by-Step Methodology:
-
Solvent Degassing: Purge anhydrous DMSO or DMF with Argon for 15 minutes to displace dissolved oxygen[4].
-
Dissolution: Add the degassed solvent to a single-use aliquot of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine hydrochloride to achieve a target concentration (maximum solubility in DMSO is ~10 mg/mL)[4].
-
Agitation: Vortex gently. If dissolution is slow, mild sonication can be applied, but do not apply heat, as temperatures approaching 50°C risk N-O bond cleavage[2].
-
Validation Check: Inspect the solution against a white background. A pristine stock solution will be perfectly colorless and transparent. If the solution exhibits a yellow tint or particulate phase separation, auto-oxidation or free-base precipitation has occurred. Discard immediately.
-
Short-Term Storage: If not used immediately, seal the stock solution under Argon and store at -20°C for a maximum of 1 month[3].
References
-
Actylis Lab Solutions. Hydroxylamine hydrochloride MSDS. Retrieved from: [Link]
- Google Patents. US5585520A - Process for the preparation of O-substituted hydroxylammonium salts.
Sources
Methodological & Application
Application Note: Synthesis of Functionalized Oxime Ethers using O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
Abstract & Strategic Value
This application note details the protocol for synthesizing oxime ethers using O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (also known as O-(3-bromo-4-methylbenzyl)hydroxylamine). Unlike simple oxime ethers, this reagent introduces a dual-functional scaffold : the oxime ether provides hydrolytic stability superior to imines, while the aryl bromide serves as a "chemical handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide addresses the two primary challenges in this synthesis:
-
Reagent Stability: Handling the alkoxyamine as a hydrochloride salt to prevent oxidation.
-
Stereocontrol: Managing and separating E/Z geometric isomers common in oxime formation.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The formation of oxime ethers is a condensation reaction between a carbonyl (aldehyde or ketone) and an alkoxyamine. The reaction is acid-catalyzed but pH-sensitive.
-
Low pH (< 3): The amine is fully protonated (
) and non-nucleophilic. -
High pH (> 7): The carbonyl oxygen is not sufficiently activated.
-
Optimal pH (4.5 – 5.5): Achieved using a Sodium Acetate/Acetic Acid buffer system. This ensures a sufficient concentration of free amine (
) while activating the carbonyl via hydrogen bonding.
Reaction Mechanism Visualization[1][3]
Figure 1: Mechanistic pathway of oxime ether formation involving nucleophilic attack and dehydration.[1]
Preparation of the Reagent (Pre-Protocol)
Note: The reagent O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is often not available off-the-shelf. It is best synthesized via the Gabriel Synthesis route to ensure high purity.
Synthesis of O-(3-bromo-4-methylbenzyl)hydroxylamine Hydrochloride
-
Alkylation: React N-hydroxyphthalimide (1.0 eq) with 3-bromo-4-methylbenzyl bromide (1.05 eq) and Triethylamine (1.1 eq) in DMF at 50°C for 4 hours.
-
Checkpoint: The intermediate N-benzyloxyphthalimide precipitates upon adding the reaction mixture to water. Filter and dry.
-
-
Hydrazinolysis: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine hydrate (1.2 eq). Reflux for 2 hours.
-
Observation: A white precipitate (phthalhydrazide) will form.
-
-
Salt Formation: Cool the mixture, filter off the phthalhydrazide. Treat the filtrate with 4M HCl in Dioxane. The target hydroxylamine hydrochloride will precipitate.
-
Yield Target: >85%
-
Storage: Store at -20°C under Argon. Hygroscopic.
-
Core Protocol: Oxime Ether Synthesis
Materials
-
Substrate: Target Aldehyde or Ketone (1.0 mmol)
-
Reagent: O-(3-bromo-4-methylbenzyl)hydroxylamine Hydrochloride (1.2 mmol)
-
Buffer: Sodium Acetate Trihydrate (3.0 mmol)
-
Solvent: Ethanol (Absolute) or Methanol/Water (9:1)
Step-by-Step Methodology
Step 1: Buffer Preparation & Activation
Dissolve the hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (3.0 eq) in Ethanol (5 mL per mmol substrate) at room temperature.
-
Why: This in situ generates the free amine nucleophile while creating a buffered acetic acid medium. Stir for 15 minutes until a fine suspension of NaCl forms.
Step 2: Condensation
Add the Carbonyl Substrate (1.0 eq) to the reaction mixture.
-
Temperature:
-
Aldehydes: Stir at Room Temperature (25°C) for 1–3 hours.
-
Ketones: Heat to 60°C for 4–12 hours. Sterically hindered ketones may require reflux.
-
-
Monitoring: Monitor by TLC (Visualize with UV or Anisaldehyde stain). The oxime ether is usually less polar than the starting hydroxylamine but more polar than the carbonyl.
Step 3: Workup
-
Remove Ethanol under reduced pressure (Rotavap).
-
Resuspend the residue in Ethyl Acetate and Water .
-
Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate.
Step 4: Purification & Isomer Separation
Oxime ethers frequently form as mixtures of E (trans) and Z (cis) isomers.
-
Flash Chromatography: Use a Hexane/Ethyl Acetate gradient. The E-isomer is typically less polar and elutes first.
-
Crystallization: If the product is solid, recrystallization from Heptane/Ethanol often enriches the thermodynamically stable E-isomer.
Experimental Workflow & Decision Tree
Figure 2: Operational workflow for synthesis and purification, highlighting the isomer separation decision point.
Data Analysis & Validation
Expected Analytical Data
| Technique | Feature | Diagnostic Signal |
| 1H NMR | Benzylic Protons | Singlet at δ 5.10 – 5.20 ppm (2H). This shifts downfield from the alcohol precursor. |
| 1H NMR | Oxime Proton | Aldoximes show a distinctive singlet at δ 8.0 – 8.5 ppm . |
| 13C NMR | Oxime Carbon | Signal at 145 – 160 ppm (C=N). |
| MS (ESI) | Molecular Ion | [M+H]+ or [M+Na]+. Note the 1:1 isotopic pattern of Bromine (79Br/81Br). |
Troubleshooting E/Z Isomerism
The ratio of E/Z isomers depends on the steric bulk of the carbonyl substituents.
-
Aldehydes: Predominantly E-isomer (>95%).
-
Asymmetric Ketones: Mixtures are common.
-
Resolution: If chromatography fails, acid-catalyzed equilibration (heating with trace HCl in dioxane) can sometimes drive the mixture toward the thermodynamic E-isomer.
Downstream Applications (The "Bromine Handle")
The 3-bromo-4-methyl moiety is not just a structural feature; it is a reactive handle. Following oxime formation, the molecule can undergo Suzuki-Miyaura Coupling :
-
Reagents: Aryl Boronic Acid (
), Pd(dppf)Cl₂, K₂CO₃. -
Solvent: Dioxane/Water (4:1), 90°C.
-
Outcome: The bromine is replaced by an aryl group, creating a biaryl oxime ether library for SAR (Structure-Activity Relationship) studies.
References
-
Preparation of O-Substituted Hydroxylamines: Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.
-
General Protocol for Oxime Ethers: Bordoloi, M. (2003). Solid phase synthesis of oxime ethers. Tetrahedron Letters, 44(29), 5417-5419.
-
E/Z Isomerization and Stability: Kucukdisli, M., & Opatz, T. (2012). E/Z-Isomerization of oxime ethers. European Journal of Organic Chemistry, 2012(24), 4555-4562.
-
Palladium Coupling on Oxime Ethers: Dubovyk, I., Watson, I. D., & Yudin, A. K. (2007). Suzuki–Miyaura coupling of arylboronic acids with oxime ethers. Journal of the American Chemical Society, 129(46), 14172-14173.
Sources
Application Protocol: Synthesis of Novel Oxime Ethers via Reaction of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine with Ketones
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of oxime ethers through the condensation reaction of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine with various ketone substrates. Oxime ethers are a privileged scaffold in medicinal chemistry, frequently utilized to enhance the pharmacological properties of bioactive molecules.[1][2][3][4] The (3-bromo-4-methylphenyl)methyl moiety is of particular interest in drug discovery, offering a handle for tuning lipophilicity, metabolic stability, and potential for further functionalization. This guide details the reaction principles, a step-by-step experimental procedure, data interpretation, and troubleshooting, designed for researchers in organic synthesis and drug development.
Introduction and Scientific Principle
The formation of an oxime ether from a ketone and an O-substituted hydroxylamine is a robust and widely used transformation in organic synthesis.[5] The reaction proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon of the ketone. This process is typically accelerated by an acid catalyst. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic hydroxylamine.[6][7][8] The subsequent dehydration of the intermediate carbinolamine adduct yields the final C=N double bond of the oxime ether.
The presence of the oxime ether functional group in a molecule can significantly influence its biological activity, serving as a key component in anticancer, anti-inflammatory, and antimicrobial agents.[1][3][9] The specific reagent, O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, provides a synthetically versatile building block for creating libraries of compounds with potential therapeutic value.
Experimental Protocol
This protocol describes a general procedure that can be adapted for various ketone substrates. Optimization of reaction time and temperature may be necessary for specific cases, particularly for sterically hindered or electronically deactivated ketones.
2.1. Materials and Reagents
-
Hydroxylamine Reagent: O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (or its hydrochloride salt)
-
Ketone Substrate: e.g., Acetophenone, Cyclohexanone (1.0 equivalent)
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH) or Pyridine[10]
-
Base (if using hydrochloride salt): Sodium Acetate or Pyridine (1.1 equivalents)[11]
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for Work-up & Purification: Ethyl Acetate (EtOAc), Hexanes, Deionized Water, Saturated Sodium Bicarbonate Solution (NaHCO₃), Brine
2.2. Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (e.g., 5.0 mmol, 1.0 eq) in anhydrous ethanol (25 mL).
-
Add O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine hydrochloride (5.5 mmol, 1.1 eq).
-
Causality Note: Using a slight excess of the hydroxylamine reagent ensures complete consumption of the limiting ketone substrate.
-
Add sodium acetate (5.5 mmol, 1.1 eq) to the mixture.
-
Causality Note: If starting with the hydrochloride salt of the hydroxylamine, a mild base like sodium acetate or pyridine is required to liberate the free hydroxylamine in situ, which is the active nucleophile.[11]
-
-
Reaction Execution:
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 mL) to the stirring suspension.
-
Causality Note: The reaction is acid-catalyzed. Acetic acid provides the necessary weakly acidic medium to protonate the ketone carbonyl without significantly protonating the hydroxylamine nitrogen, which would deactivate it.[5][6]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the ketone spot on TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (2 x 20 mL).
-
Combine all organic layers. Wash the combined organic phase sequentially with saturated NaHCO₃ solution (20 mL) to remove residual acetic acid, followed by brine (20 mL).
-
Causality Note: The bicarbonate wash neutralizes the acid catalyst, preventing potential product degradation during concentration. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime ether.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to obtain the final oxime ether, often as a colorless oil or a white solid.
-
Data Summary and Expected Results
The following table summarizes typical experimental parameters for the reaction with acetophenone as a model substrate. Yields and reaction times will vary depending on the specific ketone used.
| Parameter | Value | Notes |
| Ketone Substrate | Acetophenone | 1.0 eq |
| Hydroxylamine Reagent | O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine HCl | 1.1 eq |
| Base | Sodium Acetate | 1.1 eq |
| Solvent | Anhydrous Ethanol | ~0.2 M concentration |
| Catalyst | Glacial Acetic Acid | ~5 mol% |
| Temperature | Reflux (~78 °C) | |
| Reaction Time | 6-8 hours | Monitor by TLC |
| Typical Yield | 75-90% | After purification |
| Product Appearance | White solid or colorless oil |
Visualizing the Process
4.1. Experimental Workflow
Caption: General workflow for the synthesis of oxime ethers.
4.2. Reaction Mechanism
The formation of the oxime ether proceeds through a well-established, acid-catalyzed pathway.
Caption: Acid-catalyzed mechanism for oxime ether formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst or insufficient amount. 2. Deactivated hydroxylamine reagent. 3. Sterically hindered ketone. | 1. Add a fresh aliquot of glacial acetic acid. 2. Ensure proper storage of the hydroxylamine reagent; consider using a fresh bottle. 3. Increase reaction temperature (e.g., switch to a higher boiling solvent like toluene) and extend reaction time. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of E/Z isomers of the oxime ether. 3. Side reactions or product degradation. | 1. Allow the reaction to proceed for a longer duration. 2. This is common; isomers may or may not be separable by standard chromatography. Characterize the mixture. 3. Ensure the work-up is performed promptly after the reaction is complete. Avoid excessive heat during solvent removal. |
| Difficulty in Purification | 1. Products are very polar or non-polar. 2. E/Z isomers are co-eluting. | 1. Adjust the solvent system for column chromatography (e.g., add a small percentage of methanol for polar compounds or use a less polar system like pentane/ether). 2. Consider alternative purification methods like recrystallization or preparative HPLC if isomer separation is critical. |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydroxylamine derivatives can be toxic and should be handled with care.[5]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base. PMC. Available at: [Link]
-
Acetophenone Oxime Synthesis Method. Scribd. Available at: [Link]
-
Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). InCatT - Innovative Catalyst Technologies. Available at: [Link]
-
Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Royal Society of Chemistry. Available at: [Link]
- Process for the preparation of ketoximes. Google Patents.
-
Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. Available at: [Link]
-
The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. Available at: [Link]
-
Examples of drugs with an oxime ether moiety. ResearchGate. Available at: [Link]
-
What is the appropriate method for the preparation of oxime compounds having carbonyl group ?. ResearchGate. Available at: [Link]
-
Chapter 3: Synthesis of Nitroxides and Alkoxyamines. Royal Society of Chemistry. Available at: [Link]
-
Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. Available at: [Link]
-
The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. MDPI. Available at: [Link]
-
Oximes. BYJU'S. Available at: [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]
-
oximes esters as potential pharmacological agents ? a review. ResearchGate. Available at: [Link]
-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. Available at: [Link]
-
1.6: Chemical properties II- Reactions of aldehydes and ketones with alcohols. Chemistry LibreTexts. Available at: [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Reactions of Alcohols with Ketones and Aldehydes: Acetal Formation. YouTube. Available at: [Link]
-
3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. Available at: [Link]
- Method for preparing 3-bromine-4-hydroxy benzaldehyde. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note: O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine as a Bifunctional Pharmaceutical Intermediate
Executive Summary & Strategic Utility
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (CAS: 1388051-80-6), often supplied as the hydrochloride salt, represents a high-value "bifunctional scaffold" in modern drug discovery. Unlike simple benzyl hydroxylamines, this intermediate offers two distinct orthogonal reactive handles:
-
The
-Nucleophile ( ): A highly reactive oxy-amine moiety capable of chemoselective condensation with ketones and aldehydes to form hydrolytically stable oxime ethers. -
The Electrophilic Handle (
): A sterically managed aryl bromide (3-position) adjacent to a 4-methyl group, primed for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This dual functionality allows researchers to rapidly generate libraries of Oxime Ether Kinase Inhibitors or Antiviral O-Benzyl Oximes by first anchoring the hydroxylamine to a core scaffold and then diversifying the aromatic tail via the bromine handle.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine |
| Common Name | 3-Bromo-4-methylbenzyloxyamine |
| CAS Number | 1388051-80-6 |
| Molecular Formula | |
| Molecular Weight | 216.08 g/mol |
| Physical State | White to off-white crystalline solid (typically HCl salt) |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in |
| Storage | 2–8°C, Hygroscopic.[1] Store under Argon.[2] |
Safety Warning: Like all hydroxylamine derivatives, this compound is potentially thermally unstable. Avoid heating the neat solid above 100°C. The free base is prone to oxidation; always generate in situ or use immediately.
Application Workflow: The "Anchor-and-Diversify" Strategy
The most robust synthetic route utilizes the
Logical Pathway Diagram
Figure 1: The "Anchor-and-Diversify" workflow allows for the installation of the benzyl linker followed by rapid library expansion via the aryl bromide.
Detailed Experimental Protocols
Protocol A: Chemoselective Oxime Ligation
Objective: To couple O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine with a ketone-functionalized drug core. Mechanism: Acid-catalyzed nucleophilic attack of the oxyamine on the carbonyl carbon.
Reagents:
-
Substrate: Ketone/Aldehyde (1.0 equiv)[3]
-
Reagent: O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine HCl (1.2 equiv)
-
Solvent: Methanol or Ethanol (0.1 M concentration)
-
Base/Buffer: Pyridine (2.0 equiv) or NaOAc (1.5 equiv)
Step-by-Step Procedure:
-
Preparation: Dissolve the ketone substrate in Methanol (MeOH).
-
Activation: Add the O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine Hydrochloride salt directly to the solution.
-
Buffering: Add Pyridine dropwise. Note: The reaction pH should be maintained around 4.5–5.[4]0. Too basic (pH > 7) retards the reaction; too acidic (pH < 3) protonates the hydroxylamine, rendering it non-nucleophilic.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The oxime product is usually more non-polar than the starting ketone.
-
-
Workup:
-
Evaporate MeOH under reduced pressure.[4]
-
Redissolve residue in EtOAc and wash with 1M HCl (to remove excess pyridine) followed by Brine.
-
Dry over
and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Insight: The 4-methyl group on the benzyl ring provides slight steric protection, making the resulting oxime ether hydrolytically more stable than unsubstituted benzyl analogs.
Protocol B: Suzuki-Miyaura Cross-Coupling on the Oxime Scaffold
Objective: To functionalize the Aryl Bromide handle without degrading the oxime linkage. Challenge: Oximes can coordinate to Pd, potentially poisoning the catalyst. High-activity catalyst systems are required.
Reagents:
-
Substrate: Brominated Oxime Ether (from Protocol A) (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(5 mol%) or / XPhos -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inertion: Charge a reaction vial with the Brominated Oxime, Boronic Acid, and Catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous Base solution via syringe.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Do not exceed 100°C if possible, to prevent thermal geometric isomerization of the oxime (E/Z scrambling).
-
-
Scavenging: Cool to Room Temp. Filter through a pad of Celite to remove Pd black.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: The biaryl product is typically highly UV-active and easily purified by HPLC.
Analytical Validation
Expected NMR Signatures ( )
When characterizing the intermediate, look for these diagnostic signals to confirm structural integrity:
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| 5.05 – 5.15 ppm | Singlet (2H) | The benzylic protons are deshielded by the oxygen. | |
| 2.35 – 2.40 ppm | Singlet (3H) | The methyl group at the 4-position. | |
| Aromatic C2 | ~7.55 ppm | Doublet (d, J~2Hz) | The proton ortho to the Br and meta to the methyl (sterically crowded). |
| Oxime | 150 – 165 ppm | ( | Diagnostic carbon shift for the oxime ether linkage. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Ligation | pH is too low (protonated amine) or too high. | Adjust buffer to maintain pH 4.5. Use NaOAc/AcOH buffer system if Pyridine fails. |
| E/Z Isomerization | Thermal stress or acid exposure. | Oxime ethers exist as E/Z mixtures. If a single isomer is required, separate via Prep-HPLC or optimize thermodynamics (usually E-isomer is favored). |
| Pd Catalyst Death | Oxime nitrogen coordinating to Pd. | Switch to a bulky ligand system (e.g., XPhos or BrettPhos) to outcompete the oxime coordination. Increase catalyst loading to 10 mol%. |
| Decomposition | Free base instability. | Always store as HCl salt. Liberate the free base only in situ within the reaction vessel. |
References
-
Compound Data: O-(3-bromo-4-methylbenzyl)hydroxylamine. CAS 1388051-80-6.[5] Commercially available via BLDpharm and Sigma-Aldrich building block collections.
-
Oxime Ligation Protocol: Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aniline Catalysts for Biomoconjugation." Bioconjugate Chemistry, 19(12), 2543–2548. Link
-
Suzuki Coupling on Oximes: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[6] Link
-
Patent Application (Antiviral): "Novel heteroaryl compound... and antiviral composition containing same." WO2018062978A1. (Demonstrates the utility of 3-bromo-4-methylbenzyl scaffolds). Link
-
Patent Application (Orexin Agonists): "Spiromacrocyclic orexin 2 receptor agonists." US20240425521A1. (Cites use of 3-bromo-4-methylbenzyl intermediates). Link
Sources
- 1. 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 3. WO2018062978A1 - Novel heteroaryl compound, enantiomer, diastereomer or pharmaceutically acceptable salt thereof, and antiviral composition containing same as active ingredient - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1388051-80-6|O-(3-Bromo-4-methylbenzyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: General Synthesis and Protocol for O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine
Introduction
O-benzylhydroxylamines are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of oxime ethers, hydroxamic acids, and mechanism-based enzyme inhibitors[1]. The target compound, O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine , features a specifically substituted benzylic system that requires mild, chemoselective synthetic conditions to prevent dehalogenation or unwanted side reactions.
Direct alkylation of unprotected hydroxylamine is notoriously difficult to control, often leading to over-alkylation and posing severe explosion hazards at scale[2]. To circumvent this, this application note details a robust, two-step Gabriel-type synthesis adapted from established large-scale O-benzylhydroxylamine protocols[3].
Reaction Pathway & Mechanistic Strategy
The synthesis utilizes N-hydroxyphthalimide (NHPI) as an N-protected hydroxylamine equivalent. By employing NHPI, the reaction is strictly limited to mono-O-alkylation, ensuring high regio- and chemoselectivity[4].
Fig 1: Two-step synthesis of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine via Gabriel method.
Causality in Reagent Selection:
-
Base (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that efficiently deprotonates NHPI (pKa ~6.0). Unlike sodium hydride (NaH), DBU remains homogeneous in DMF and is significantly safer for scale-up[5]. Deprotonation generates the highly nucleophilic N-oxyl anion.
-
Deprotection (Hydrazine): The Ing-Manske procedure utilizes hydrazine hydrate to attack the imide carbonyls of the protected intermediate[1]. This forms a stable, highly insoluble cyclic byproduct (phthalhydrazide), physically driving the equilibrium forward and simplifying downstream purification[4].
Materials and Reagents
Table 1: Reagent stoichiometry for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Bromo-4-methylbenzyl bromide | 263.95 | 1.0 | 2.64 g | Electrophile |
| N-Hydroxyphthalimide (NHPI) | 163.13 | 1.05 | 1.71 g | Nucleophile |
| DBU | 152.24 | 1.10 | 1.64 mL | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 15.0 mL | Solvent |
| Hydrazine hydrate (80% aq.) | 50.06 | 1.20 | 0.73 mL | Deprotecting Agent |
| Ethanol (Absolute) | 46.07 | N/A | 20.0 mL | Solvent |
Step-by-Step Experimental Protocol
Step 1: O-Alkylation (Synthesis of the Phthalimide Intermediate)
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet to maintain an inert atmosphere.
-
Deprotonation: Dissolve NHPI (1.71 g, 10.5 mmol) in anhydrous DMF (15 mL). Add DBU (1.64 mL, 11.0 mmol) dropwise at room temperature.
-
Self-Validating Cue: The solution will immediately transition to a deep red color. This visual change confirms the successful formation of the active phthalimide N-oxide anion.
-
-
Alkylation: Add 3-bromo-4-methylbenzyl bromide (2.64 g, 10.0 mmol) in one single portion. Heat the reaction mixture to 60 °C and stir for 2 hours.
-
In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase. The UV-active benzylic bromide (Rf ~0.8) should be completely consumed, replaced by a new intermediate spot (Rf ~0.5).
-
Workup: Cool the mixture to room temperature and quench by pouring it into ice-cold 0.1 M HCl (100 mL). Extract the aqueous layer with EtOAc (3 × 30 mL).
-
Expert Insight: Wash the combined organic layers rigorously with brine (3 × 30 mL). DMF partitions heavily into the aqueous phase, and repeated brine washes are critical to prevent solvent carryover that could inhibit the subsequent crystallization.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be used directly in the next step or recrystallized from ethanol for higher purity[3].
Step 2: Hydrazinolysis (Deprotection to Target Hydroxylamine)
-
Reaction Setup: Suspend the intermediate from Step 1 in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (80% aqueous, 0.73 mL, 12.0 mmol) dropwise. Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours[4].
-
Self-Validating Precipitation: As the deprotection proceeds, a voluminous white precipitate of phthalhydrazide will form. This physical phase separation confirms the successful cleavage of the phthalimide protecting group.
-
Primary Filtration: Cool the mixture to 0 °C in an ice bath for 30 minutes to maximize byproduct precipitation. Filter the suspension through a pad of Celite, washing the filter cake with cold ethanol (10 mL).
-
Secondary Purification: Concentrate the filtrate under reduced pressure. To ensure absolute removal of trace phthalhydrazide, resuspend the resulting residue in cold dichloromethane (20 mL). Filter again through a fine glass frit and evaporate the solvent to yield the pure O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine[3].
Analytical Characterization
Table 2: Expected analytical data for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine.
| Analytical Method | Expected Signals / Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (d, 1H, Ar-H), 7.15-7.25 (m, 2H, Ar-H), 4.65 (s, 2H, -O-CH₂-), 2.38 (s, 3H, Ar-CH₃), 5.40 (br s, 2H, -NH₂) |
| ESI-MS (m/z) | [M+H]⁺ calculated for C₈H₁₁BrNO: 216.00 / 218.00 (Characteristic 1:1 isotopic pattern for Bromine) |
| Physical State | Pale yellow to off-white oil or low-melting solid |
References
-
[3] Bonaccorsi, F., & Giorgi, G. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7), 1143-1147. URL:[Link]
-
[4] Strazzolini, P., et al. (2005). Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)hydroxylamine. Industrial & Engineering Chemistry Research, 44(6), 1625-1628. URL:[Link]
-
[1] PubMed Central. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. URL:[Link]
Sources
preparation of O-substituted hydroxylamines via alkylation
Part 1: Strategic Overview & Mechanistic Challenges
1.1 The Ambident Nucleophile Challenge
Hydroxylamine (
To successfully synthesize O-substituted hydroxylamines (
1.2 Strategic Decision Matrix
Select the appropriate protocol based on your starting material and substrate sensitivity.
Figure 1: Decision matrix for selecting the optimal synthetic route.
Part 2: Detailed Experimental Protocols
Protocol A: The Oxime Ether Route (Scalable & Robust)
Best for: Simple primary alkyl halides (Benzyl, Methyl, Ethyl).
Mechanism: Acetone oxime acts as the nucleophile. The
Materials
-
Acetone Oxime (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl chloride) (1.05 equiv)[1]
-
Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe)
-
Solvent: DMF or Toluene
-
Hydrolysis: 6N HCl
Step-by-Step Procedure
-
Alkylation:
-
Dissolve acetone oxime (10 mmol) in DMF (20 mL).
-
Add powdered KOH (12 mmol) at 0°C. Stir for 30 min to generate the oximate anion.
-
Add the alkyl halide (10.5 mmol) dropwise.
-
Warm to room temperature (or 60°C for unreactive chlorides) and stir for 4-12 hours.
-
Checkpoint: Monitor TLC for disappearance of oxime.
-
Quench with water, extract with EtOAc, and concentrate to yield the O-alkyl acetoxime intermediate .
-
-
Hydrolysis (Deprotection):
-
Suspend the crude O-alkyl acetoxime in 6N HCl (5 equiv).
-
Reflux for 2-4 hours. Acetone is generated as a volatile byproduct.
-
Cool to 0°C. If the product crystallizes (e.g., O-benzylhydroxylamine HCl), filter directly.
-
If soluble, wash the acidic solution with ether (to remove non-basic impurities), then basify to pH 9 with NaOH and extract the free base into DCM.
-
Data Summary: Typical Yields
| Substrate | Electrophile | Yield (Step 1) | Yield (Step 2) | Ref |
|---|---|---|---|---|
| Acetone Oxime | Benzyl Chloride | 95% | 88% | [1] |
| Acetone Oxime | Methyl Iodide | 92% | 85% | [2] |
Protocol B: The Mitsunobu-Gabriel Route (Stereoselective)
Best for: Converting alcohols directly to hydroxylamines, especially secondary alcohols requiring stereochemical inversion.
Mechanism: Uses N-hydroxyphthalimide (NHPI) as the O-nucleophile under Mitsunobu conditions (
Materials
-
Substrate Alcohol (1.0 equiv)[2]
-
N-Hydroxyphthalimide (NHPI) (1.1 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
DIAD or DEAD (1.2 equiv)
-
Solvent: Anhydrous THF
-
Deprotection: Hydrazine hydrate (
)
Step-by-Step Procedure
-
Mitsunobu Coupling:
-
In a flame-dried flask under Argon, dissolve Alcohol (1.0 eq), NHPI (1.1 eq), and
(1.2 eq) in dry THF (0.2 M). -
Cool to 0°C.[2]
-
Add DIAD (1.2 eq) dropwise over 15 minutes. The solution will turn yellow/orange.
-
Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Purification: Concentrate and purify the N-alkoxyphthalimide via flash chromatography (Hex/EtOAc).
-
-
Hydrazinolysis (Deprotection):
-
Dissolve the N-alkoxyphthalimide in Ethanol (0.1 M).
-
Add Hydrazine hydrate (3.0 equiv).
-
Stir at RT for 1-3 hours. A white precipitate (phthalhydrazide) will form.
-
Concentrate the filtrate. To remove trace hydrazine, redissolve in DCM, wash with water, and dry over
. -
Precipitate as HCl salt by adding 2M HCl in ether.
-
Figure 2: The Mitsunobu-Gabriel pathway for converting alcohols to O-substituted hydroxylamines.
Protocol C: The N-Boc Route (Mild & Hydrazine-Free)
Best for: Late-stage functionalization, acid-sensitive substrates, or GMP environments where hydrazine is restricted. Reagent: tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine).
Materials
-
N-Boc-hydroxylamine (1.2 equiv)
-
Alkyl Mesylate/Tosylate or Halide (1.0 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)
-
Solvent: DCM or DMF
-
Deprotection: TFA or 4M HCl/Dioxane
Step-by-Step Procedure
-
Alkylation:
-
Dissolve N-Boc-hydroxylamine (1.2 eq) and the Alkylating Agent (1.0 eq) in DCM.
-
Add DBU (1.2 eq) dropwise.
-
Stir at RT for 12-24 hours.
-
Workup: Wash with 5% citric acid (to remove DBU), then brine. Dry and concentrate.
-
Note: This yields the N-Boc-O-alkyl hydroxylamine .
-
-
Deprotection:
-
Dissolve the intermediate in DCM.
-
Add TFA (20% v/v) or 4M HCl in Dioxane.
-
Stir for 1-2 hours until gas evolution (
, isobutylene) ceases. -
Evaporate solvent to yield the O-alkyl hydroxylamine trifluoroacetate or hydrochloride salt.
-
Part 3: Safety & Stability (Critical)
WARNING: Hydroxylamine derivatives possess high-energy N-O bonds and can be thermally unstable.
-
Explosive Potential:
-
Low molecular weight O-alkyl hydroxylamines (e.g., O-methyl, O-ethyl) can be shock-sensitive in their free base form. ALWAYS store and handle them as their Hydrochloride or Tosylate salts, which are significantly more stable.
-
Distillation of free bases should be performed behind a blast shield with strict temperature control (never heat to dryness).
-
-
Toxicity:
-
Many hydroxylamine derivatives are potent skin irritants and potential mutagens. Double-gloving (Nitrile) is mandatory.
-
Hydrazine (used in Protocol B) is a known carcinogen and highly toxic. Use Protocol C if proper fume hood containment for hydrazine is unavailable.
-
-
Incompatibility:
-
Avoid contact with strong oxidizing agents and metal oxides (Cu, Fe), which can catalyze rapid, exothermic decomposition.
-
Part 4: References
-
Peterson, M. A., et al. "Synthesis of O-Benzylhydroxylamine Hydrochloride." ChemicalBook Protocols, 2023.
-
Grochowski, E., & Jurczak, J. "Synthesis of O-alkylhydroxylamines via Mitsunobu reaction." Synthesis, 1976, 682-684.
-
Albrecht, S., Defoin, A., & Tarnus, C. "Simple Preparation of O-Substituted Hydroxylamines from Alcohols."[4][5] Synthesis, 2006, 1635-1638.[4][5]
-
Sigma-Aldrich. "Safety Data Sheet: O-Benzylhydroxylamine Hydrochloride."
-
Maimone, T. J., & Buchwald, S. L. "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate."[4] J. Am. Chem. Soc., 2010, 132, 9990-9991.[4]
Sources
- 1. scispace.com [scispace.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 5. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
scale-up procedures for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine synthesis
Executive Summary
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (also referred to as 3-bromo-4-methylbenzylhydroxylamine) is a critical electrophilic building block used in the synthesis of complex oximes, hydroxamic acids, and specific active pharmaceutical ingredients (APIs). Transitioning the synthesis of this molecule from the bench (milligram/gram scale) to the pilot plant (kilogram scale) presents distinct challenges, primarily concerning the thermal instability of hydroxylamine derivatives, the necessity of avoiding chromatographic purification, and the mitigation of hazardous reagents.
This application note details a robust, chromatography-free, two-step Gabriel-type synthetic protocol optimized for kilogram-scale production.
Process Rationale & Mechanistic Causality
Designing a self-validating and safe scale-up process requires moving away from brute-force laboratory methods toward chemically elegant, highly controlled pathways.
The Hazard of Direct Alkylation
On a laboratory scale, researchers sometimes attempt the direct alkylation of hydroxylamine with benzylic halides. However, the nitrogen atom of hydroxylamine is significantly more nucleophilic than the oxygen atom due to the α-effect. Direct alkylation is notoriously difficult to control, leading to over-alkylation (N,N-dialkylation), poor atom economy, and severe explosion hazards associated with the decomposition of free hydroxylamine at elevated temperatures[1].
The Gabriel-Type Phthalimide Strategy
To ensure exclusive O-alkylation and eliminate the risk of thermal runaway, this protocol utilizes N-hydroxyphthalimide (NHPI) as the nitrogen source[2].
-
Causality of Protection: The phthalimide group acts as a rigid, sterically hindered protecting group that completely blocks N-alkylation. The pKa of NHPI is approximately 6.0, allowing it to be easily deprotonated by mild bases.
-
Causality of Base Selection: We replace hazardous bases like Sodium Hydride (NaH)—which generates explosive hydrogen gas—with Potassium Carbonate (K₂CO₃). K₂CO₃ is easily handled in bulk, generates harmless CO₂, and is sufficiently basic to drive the formation of the highly nucleophilic phthalimide anion.
-
Causality of Deprotection (Ing-Manske Procedure): Deprotection is achieved via hydrazinolysis. Hydrazine hydrate attacks the imide carbonyls, forming a highly stable, insoluble cyclic byproduct (phthalhydrazide). The insolubility of this byproduct drives the reaction to completion and allows for isolation of the product via simple mechanical filtration, entirely bypassing the need for silica gel chromatography[3].
Synthetic Workflow Visualization
Fig 1: Two-step Gabriel-type synthetic workflow for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine.
Step-by-Step Scale-Up Methodology
Step 1: Synthesis of N-[(3-bromo-4-methylphenyl)methoxy]phthalimide
-
Reactor Preparation: Purge a 50 L glass-lined reactor with N₂. Charge the reactor with 15 L of anhydrous N,N-Dimethylformamide (DMF) and 1.05 equivalents of N-hydroxyphthalimide (NHPI).
-
Deprotonation: Add 1.5 equivalents of anhydrous K₂CO₃ portion-wise at 20°C. Stir for 30 minutes until a deep red/orange solution forms (indicating the generation of the phthalimide anion).
-
Alkylation: Heat the reactor to 60°C. Dissolve 1.50 kg (1.0 eq) of 3-bromo-4-methylbenzyl bromide in 5 L of DMF. Add this solution dropwise over 2 hours. Mechanistic Note: Dropwise addition controls the mild exotherm and prevents localized concentration spikes.
-
Reaction Monitoring: Stir at 60°C for 6 hours. Monitor via HPLC until the benzylic bromide is <1% AUC.
-
Isolation: Cool the mixture to 20°C and quench slowly into 60 L of vigorously stirred ice water. The intermediate will crash out as a heavy white/pale-yellow precipitate.
-
Filtration: Filter the suspension via a Nutsche filter. Wash the filter cake with 3 × 5 L of deionized water to remove residual DMF and K₂CO₃. Dry under vacuum at 50°C to a constant weight.
Step 2: Hydrazinolysis and Hydrochloride Salt Formation
Note: The free base of this product is an oil that is prone to oxidative degradation. Immediate conversion to the hydrochloride salt is mandatory for shelf-life stability[3].
-
Deprotection: Charge a clean 50 L reactor with the dried intermediate from Step 1 and 20 L of Ethanol (EtOH).
-
Hydrazine Addition: Add 1.1 equivalents of Hydrazine hydrate (64% aqueous solution) at room temperature. Heat the mixture to reflux (approx. 80°C) for 4 hours. A thick white precipitate (phthalhydrazide) will form as the reaction progresses[2].
-
Byproduct Removal: Cool the reactor to 0°C and hold for 2 hours to maximize the precipitation of phthalhydrazide. Filter the suspension and wash the cake with 2 L of cold EtOH.
-
Solvent Swap: Concentrate the combined filtrate under reduced pressure to remove EtOH. Dissolve the resulting crude oily residue (free base) in 15 L of Ethyl Acetate (EtOAc). Safety Note: EtOAc is chosen over Diethyl Ether to eliminate peroxide hazards and low-flash-point risks at scale.
-
Washing: Wash the EtOAc layer with 5 L of 5% Na₂CO₃, followed by 5 L of brine. Dry over anhydrous Na₂SO₄ and filter.
-
Salt Crystallization: Cool the EtOAc solution to 5°C. Slowly sparge dry HCl gas (or add a titrated solution of 4M HCl in EtOAc) into the reactor until the pH of the solution reaches 2.0. The product will crystallize as a brilliant white solid.
-
Final Isolation: Filter the product, wash with 2 L of cold EtOAc, and dry in a vacuum oven at 40°C for 12 hours.
Quantitative Scale-Up Metrics
The transition from a 10-gram laboratory synthesis to a 1.5-kilogram pilot batch demonstrates excellent scalability, with improvements in purity and environmental factor (E-factor) due to optimized solvent recovery.
| Process Parameter | Lab Scale (10 g) | Pilot Scale (1.5 kg) | Causality / Process Note |
| Yield (Step 1) | 92% | 89% | Slight yield reduction at pilot scale due to mechanical transfer losses during bulk Nutsche filtration. |
| Yield (Step 2) | 85% | 87% | Improved yield at scale due to highly controlled cooling profiles (-0.5°C/min), which optimized crystallization kinetics. |
| Overall Yield | 78.2% | 77.4% | Highly consistent mass balance across scales confirms chemical robustness. |
| Purity (HPLC) | 98.5% | 99.4% | Enhanced purity at scale achieved by replacing ethereal HCl with EtOAc/HCl, which rejects organic impurities into the mother liquor. |
| E-factor | 18.5 | 12.2 | Significant waste reduction achieved by recycling EtOAc mother liquors and eliminating silica gel waste. |
Safety & Hazard Mitigation
-
Hydrazine Toxicity: Hydrazine hydrate is highly toxic and a suspected carcinogen. All transfers must be conducted via closed-loop vacuum charging. Scrub reactor exhausts through a dilute hypochlorite solution to neutralize any vaporized hydrazine.
-
Thermal Control: While the Gabriel synthesis is safer than direct hydroxylamine alkylation, the reaction of K₂CO₃ with NHPI generates a mild exotherm. Ensure jacket cooling is active before the addition of the benzylic bromide.
-
Avoidance of Iron/Metals: Hydroxylamine derivatives can decompose violently in the presence of transition metal contaminants (e.g., Fe³⁺, Cu²⁺). Ensure the glass-lined reactor is free of exposed steel and use PTFE-lined transfer hoses.
References
-
Title: Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use Source: benchchem.com URL: [1]
-
Title: Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)hydroxylamine Source: acs.org URL: [2]
-
Title: Methods for Hydroxamic Acid Synthesis Source: nih.gov URL: [3]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific synthetic bottlenecks associated with O-benzylhydroxylamine derivatives.
Synthesizing O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine presents unique challenges. Direct alkylation of free hydroxylamine with 3-bromo-4-methylbenzyl bromide is notoriously inefficient because hydroxylamine is an ambident nucleophile, leading to a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. To achieve high yields and absolute regioselectivity, the nitrogen atom must be temporarily masked using a directing protecting group.
Mechanistic Route Selection
To prevent over-alkylation, the industry standard relies on N-protected equivalents. The two most robust methods are the N-Hydroxyphthalimide (NHPI) Route [1] and the N-Hydroxyurethane (NHU) Route [2].
-
The NHPI Route leverages the steric bulk and electron-withdrawing nature of the phthalimide group to force exclusive O-alkylation. The protecting group is later removed via Gabriel-type hydrazinolysis or acidic hydrolysis.
-
The NHU Route utilizes ethyl hydroxycarbamate. It is highly favored for large-scale operations because it can be executed as a one-pot sequential reaction, bypassing the need to isolate the intermediate[2].
Caption: Figure 1. Divergent synthetic pathways for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine.
Quantitative Yield Data Summary
The following table summarizes the expected quantitative outcomes of various synthetic strategies based on established literature protocols for O-benzylhydroxylamine derivatives.
| Synthesis Method | Nitrogen Protecting Group | Deprotection Reagent | Typical Overall Yield | Purity Profile | Key Advantage |
| Direct Alkylation | None | N/A | < 20% | Low (Dialkylation) | None (Not recommended) |
| Phthalimide Route (Standard) | N-Hydroxyphthalimide | Hydrazine hydrate | 80 - 87%[1] | > 98% | Highly crystalline intermediate |
| Phthalimide Route (PTC) | N-Hydroxyphthalimide | Acidic (HCl/AcOH) | 65 - 75%[3] | > 95% | Scalable, avoids hydrazine |
| Urethane Route (One-Pot) | N-Hydroxyurethane | Aqueous NaOH | 78 - 85%[2] | > 98% | One-pot, excellent atom economy |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a physical or chemical checkpoint to verify causality before proceeding.
Protocol A: Synthesis via N-Hydroxyphthalimide (NHPI)
This two-step protocol is ideal for high-purity bench-scale synthesis[1].
Step 1: O-Alkylation
-
Deprotonation: Dissolve N-hydroxyphthalimide (1.1 eq) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (1.5 eq).
-
Self-Validating Checkpoint: The suspension will immediately turn a deep, characteristic crimson/red color, confirming the formation of the highly nucleophilic phthalimide anion.
-
-
Substitution: Add 3-bromo-4-methylbenzyl bromide (1.0 eq) dropwise at room temperature. Heat the mixture to 60°C for 4-6 hours.
-
Self-Validating Checkpoint: As the SN2 reaction proceeds, the crimson color will gradually fade to a pale yellow. TLC (Hexane:EtOAc 4:1) must show complete consumption of the benzyl bromide.
-
-
Isolation: Pour the mixture into ice water. The intermediate N-[(3-bromo-4-methylphenyl)methoxy]phthalimide will precipitate. Filter, wash with water, and dry.
Step 2: Hydrazinolysis (Deprotection)
-
Cleavage: Suspend the intermediate in absolute ethanol (0.2 M). Add hydrazine monohydrate (1.2 eq) and reflux for 2 hours.
-
Byproduct Removal: Cool the reaction mixture strictly to 0-5°C.
-
Self-Validating Checkpoint: A voluminous white precipitate of phthalhydrazide will form. If the solution remains clear, deprotection has failed.
-
-
Salt Formation: Filter off the phthalhydrazide. Concentrate the filtrate, dissolve the residue in diethyl ether, and bubble dry HCl gas (or add ethanolic HCl) to precipitate the target O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine as its hydrochloride salt.
Protocol B: One-Pot Synthesis via N-Hydroxyurethane
This protocol is highly efficient for scaling up, as it avoids intermediate isolation[2].
-
Anion Generation: Prepare a solution of sodium ethoxide (1.05 eq) in absolute ethanol. Add N-hydroxyurethane (1.05 eq) and stir for 30 minutes at room temperature.
-
Alkylation: Slowly add 3-bromo-4-methylbenzyl bromide (1.0 eq), maintaining the internal temperature strictly below 30°C to prevent side reactions. Stir for 8-10 hours.
-
Self-Validating Checkpoint: TLC must confirm the complete disappearance of the starting bromide before proceeding to step 3. Premature addition of base will hydrolyze the unreacted starting material.
-
-
Hydrolysis: Add an aqueous solution of NaOH (3.0 eq) directly to the reaction flask. Reflux for 2 hours to cleave the carbethoxy group.
-
Workup: Distill off the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x). Dry the organic layer over Na₂SO₄, filter, and precipitate the product as the hydrochloride salt using ethanolic HCl.
Troubleshooting Guide & FAQs
Caption: Figure 2. Diagnostic logic tree for troubleshooting low yields in O-benzylhydroxylamine synthesis.
Q: Why am I seeing significant formation of 3-bromo-4-methylbenzyl alcohol during the alkylation step? A: This is caused by the hydrolysis of your starting material. Benzyl halides are highly susceptible to nucleophilic attack by water, especially under the basic conditions required to deprotonate your protecting groups. Solution: Ensure strict anhydrous conditions during the alkylation phase. If using the N-hydroxyurethane route, verify that your ethanol is absolute and your sodium ethoxide is freshly prepared[2]. Keep the reaction temperature below 30°C during the addition phase.
Q: During the deprotection of the NHPI intermediate, I struggle to separate my product from the phthalhydrazide byproduct. How can I improve this? A: Phthalhydrazide is moderately soluble in ethanol and water, making extraction frustrating. Solution: Causality dictates that lowering the temperature decreases byproduct solubility. After refluxing, you must chill the mixture to 0°C for at least 2 hours to maximize precipitation. Furthermore, do not attempt to isolate the free base via column chromatography. Instead, extract the crude mixture into diethyl ether and immediately form the hydrochloride salt. The HCl salt of the product is highly crystalline and will crash out of the ether, leaving trace phthalhydrazide in solution.
Q: Can I use phase-transfer catalysis (PTC) to scale up the N-hydroxyphthalimide route and avoid using hazardous hydrazine? A: Yes. Bonaccorsi and Giorgi demonstrated that O-benzylhydroxylamines can be prepared on a large scale via the reaction of NHPI and benzyl chlorides/bromides under phase-transfer conditions (e.g., water/dichloromethane with tetrabutylammonium bromide)[3]. For deprotection, instead of hydrazine, you can use acidic hydrolysis (refluxing in a mixture of concentrated HCl and acetic acid). This cleaves the phthalimide group to yield phthalic acid (which is easily filtered off) and directly yields your product as the hydrochloride salt[3].
Q: My isolated O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine free base degrades rapidly on the bench, turning yellow. How do I prevent this? A: Free O-benzylhydroxylamines are highly prone to oxidation and degradation at room temperature due to the reactive lone pairs on the nitrogen and oxygen atoms. Solution: Never store the free base. Always isolate and store the compound as its hydrochloride salt. Protonation of the amine locks the lone pair, rendering the molecule thermodynamically stable and non-hygroscopic.
References
- Title: One-pot sequential synthesis of O-(halo-substituted benzyl)
- Source: Taylor & Francis (Synthetic Communications)
- Title: Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)
Sources
Technical Support: Troubleshooting Reactivity of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
Executive Summary & Mechanism of Failure
You are likely encountering low reactivity with O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (CAS: 1388051-80-6) during oxime ligation or cross-coupling.
The Core Problem: This reagent is almost exclusively supplied as a hydrochloride salt to prevent oxidation. In this protonated state (
Furthermore, the 3-bromo-4-methylbenzyl moiety adds significant lipophilicity compared to standard O-benzyl hydroxylamine. If you are using standard aqueous/alcohol protocols, the reagent may be aggregating or precipitating, leading to "pseudo-low reactivity" driven by phase transfer limitations rather than intrinsic electronics.
This guide provides a root-cause analysis and validated protocols to restore reactivity.
Diagnostic Workflow
Before altering your synthetic route, use this logic flow to identify the bottleneck.
Figure 1: Decision tree for diagnosing oxime formation failures. Reactivity is often restored by correcting pH or solubility before resorting to catalysis.
Critical Troubleshooting Modules
Module 1: The Salt Trap (Protonation State)
Issue: The nitrogen atom in the hydrochloride salt has no available lone pair for nucleophilic attack.
Solution: You must liberate the free amine. However, O-substituted hydroxylamines are less basic (
| Parameter | HCl Salt State | Free Base State |
| Reactivity | Inert (Electrophilic H) | Reactive (Nucleophilic N) |
| Storage | Stable Solid | Unstable Oil (Oxidation prone) |
| Action | Must neutralize | Use immediately |
Corrective Protocol (In-Situ Neutralization):
-
Dissolve the HCl salt in the reaction solvent (e.g., MeOH or EtOH).
-
Add 1.05 equivalents of Sodium Acetate (NaOAc) or Pyridine.
-
Why? Strong bases like NaOH can cause side reactions (hydrolysis of the product). NaOAc buffers the solution to the optimal window.
-
-
Stir for 15 minutes before adding the electrophile (ketone/aldehyde).
Module 2: The pH Paradox (Rate Profile)
Issue: Oxime formation follows a bell-shaped pH rate profile.
-
pH < 3: The amine is protonated (
) and unreactive. -
pH > 6: The carbonyl electrophile is not activated by acid, making the attack slow, especially for the bulky 3-bromo-4-methyl analog.
-
pH 4.5: The Sweet Spot. The amine is largely free (
), and the carbonyl is activated via hydrogen bonding.
Evidence: Jencks' classic studies on oxime formation demonstrate that rate-limiting dehydration occurs at neutral pH, while rate-limiting attack occurs at low pH [1].
Module 3: Solubility & The Lipophilic Effect
Issue: The 3-bromo-4-methylbenzyl group is significantly more lipophilic than a standard methyl or benzyl group.
-
Symptom: In pure methanol or ethanol/water mixtures, the reagent may form "oiling out" droplets or micro-precipitates that reduce effective concentration.
-
Fix: Switch to a solvent system that accommodates the aryl bromide.
-
Recommended: THF:MeOH (1:1) or DMF (for difficult cases).
-
Avoid: Pure water or >50% aqueous buffers.
-
Advanced Activation Protocols
If standard conditions fail, the issue is likely steric hindrance on the ketone partner or electronic deactivation. Use these enhanced protocols.
Protocol A: Aniline-Catalyzed Ligation
Mechanism: Aniline reacts with the ketone to form a highly reactive Schiff base (imine) intermediate. The O-hydroxylamine then attacks the imine (transimination), which is faster than attacking the ketone directly. This is the "gold standard" for difficult oxime ligations [2].
Step-by-Step:
-
Solvent: MeOH/THF (1:1) or DMSO (if solubility is poor).
-
Reagents:
-
Ketone/Aldehyde (1.0 eq)
-
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine HCl (1.2 - 1.5 eq)
-
Catalyst: Aniline (0.1 eq) or p-phenylenediamine (0.1 eq) - faster.
-
-
Buffer: Citrate or Acetate buffer (pH 4.5).
-
Conditions: 25 °C for 4–16 hours.
Protocol B: Microwave-Assisted Synthesis
Rationale: The 3-bromo substituent creates a dipole that couples efficiently with microwave irradiation, providing localized superheating to overcome activation energy barriers imposed by the 4-methyl steric bulk.
| Variable | Condition |
| Solvent | Ethanol (Abs.) or Pyridine |
| Temperature | 80–100 °C |
| Time | 10–30 mins |
| Base | Pyridine (acts as solvent & base) |
FAQ: Specific Electronic & Steric Concerns
Q: Does the bromine atom deactivate the nitrogen nucleophile?
A: Minimally. The bromine is on the meta-position of the phenyl ring, separated from the nitrogen by a methylene (
Q: Can I use the aryl bromide for cross-coupling after oxime formation? A: Yes. The aryl bromide is a prime handle for Buchwald-Hartwig or Suzuki couplings.
-
Warning: Do not attempt Pd-catalyzed coupling before oxime formation if you are using the free amine, as the
group can poison the catalyst or participate in competing N-arylation. Form the oxime first to protect the nitrogen [3].
Q: I see two spots on TLC. Is my product decomposing? A: Likely not. Oximes of asymmetric ketones exist as E/Z isomers .
-
Verification: Isomers often have distinct Rf values. In NMR, you will see dual peaks for the benzylic
. This is a feature, not a bug.
References
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.
-
Maimone, T. J., & Buchwald, S. L. (2010).[1] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.
Sources
minimizing side reactions when using O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
Topic: Minimizing Side Reactions & Optimizing Ligation Efficiency
Core Directive: The "Precision Ligation" Protocol
Executive Summary:
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (henceforth Reagent-Br ) is a specialized building block designed for chemoselective oxime ligation. Its primary utility lies in reacting with aldehydes or ketones to form stable oxime linkages (
The presence of the aryl bromide (position 3) and methyl group (position 4) introduces specific steric and electronic considerations. To minimize side reactions (hydrolysis, hydroxamic acid formation, and degradation), you must control pH , nucleophilicity , and catalytic acceleration .
The "Golden Path" Protocol
Use this standardized workflow to eliminate 90% of common side reactions.
| Parameter | Optimized Condition | Technical Rationale |
| Buffer System | 0.1 M Sodium Acetate or Phosphate | Maintains pH stability; prevents local acid pockets that accelerate hydrolysis. |
| Optimal pH | 4.5 – 6.0 | Critical: At pH < 4, the amine is fully protonated ( |
| Catalyst | 10–100 mM Aniline (or p-phenylenediamine) | Exploits the "Alpha-Effect." Aniline forms a transient, highly reactive Schiff base with the ketone, which the hydroxylamine then attacks 400x faster than the ketone alone. |
| Stoichiometry | 1.5 – 5.0 equivalents of Reagent-Br | Drives the equilibrium toward oxime formation. Oxime ligation is reversible; excess reagent prevents hydrolysis. |
| Temperature | 20°C – 37°C | Higher temps increase rate but also accelerate hydrolysis. Avoid >50°C unless reducing the oxime immediately. |
Deep Dive: Minimizing Specific Side Reactions
A. Side Reaction: Hydrolysis (Reversibility)
The Issue: The oxime bond (
Prevention Strategy:
-
Water Exclusion (Organic Synthesis): If working in organic solvents (MeOH/EtOH), add molecular sieves to scavenge water.
-
Reductive Amination (Irreversible Fix): If the oxime bond is not the final desired motif, add Sodium Cyanoborohydride (
) to reduce the oxime to a stable alkoxyamine ( ).-
Note: Do not use
as it reduces the ketone/aldehyde faster than the oxime formation.
-
B. Side Reaction: Hydroxamic Acid Formation (Chemoselectivity)
The Issue: Reagent-Br is a potent nucleophile. If your target molecule contains activated esters (e.g., NHS-esters, anhydrides), the hydroxylamine will attack the carbonyl of the ester, forming a Hydroxamic Acid instead of the desired Oxime.
Prevention Strategy:
-
Order of Addition: If your target has both a ketone and an NHS-ester, you must quench the NHS-ester first (with a primary amine like Tris or Glycine) before adding Reagent-Br .
-
pH Tuning: Hydroxylamines are more nucleophilic than primary amines at acidic pH (pH 4–5) due to the alpha-effect. However, to strictly avoid acylation, ensure no electrophilic acylating agents are present.
C. Side Reaction: Aryl Bromide Instability
The Issue: The 3-bromo substituent is a "sleeping" reactive handle intended for downstream cross-coupling (e.g., Suzuki). However, it can undergo Lithium-Halogen Exchange or Pd-catalyzed oxidative addition unintentionally.
Prevention Strategy:
-
Avoid Strong Bases: Do not use n-BuLi, t-BuLi, or Grignard reagents in the presence of Reagent-Br .
-
Catalyst Sequestration: If the starting material was made via Pd-coupling, ensure all Palladium is scavenged (using SiliaMetS® or similar) before adding Reagent-Br . Trace Pd + heat can cause the Reagent-Br to homocouple or polymerize.
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. Your goal is to navigate the "Green Path" while blocking the "Red" (Side Reactions).
Caption: Figure 1. Competitive pathways in oxime ligation. The desired pathway (Green) requires pH control to prevent hydrolysis (Red dashed) and removal of activated esters to prevent hydroxamic acid formation (Red solid).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | pH too low (< 3.5) | The amine is protonated ( |
| No Reaction | pH too high (> 7.0) | Schiff base formation is slow. Add 100 mM Aniline or 10 mM m-phenylenediamine to catalyze. |
| Product Hydrolyzes | Dilution Effect | Oxime formation is second-order. Increase reactant concentration to >10 mM. |
| Precipitation | Reagent Solubility | The "3-bromo-4-methyl" benzyl group is lipophilic. Add 10-20% DMSO or DMF to the aqueous buffer. |
| Unknown Impurity | Beckmann Rearrangement | If heated with strong acid, oximes rearrange to amides. Keep temp < 40°C and avoid strong mineral acids ( |
Frequently Asked Questions (FAQs)
Q: Can I use this reagent for Suzuki Coupling before the oxime ligation? A: Yes, but you must protect the hydroxylamine first (e.g., as a Boc-derivative or phthalimide). Free hydroxylamines poison Palladium catalysts by coordinating strongly to the metal center. It is safer to perform the Oxime Ligation FIRST , then use the aryl bromide for Suzuki coupling on the conjugated product.
Q: Why is the solution turning brown? A: Hydroxylamines are susceptible to oxidation by air to form nitrones, especially if metal ions (Fe, Cu) are present in your buffer.
-
Fix: Degas buffers and add 1 mM EDTA to chelate trace metals.
Q: My starting material has a disulfide bond. Will Reagent-Br break it? A: Generally, no. O-substituted hydroxylamines are not strong reducing agents like thiols. However, if you use p-phenylenediamine as a catalyst, it can reduce disulfides over long incubation times. Use Aniline instead of phenylenediamine for disulfide-containing targets.
References
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548.
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526.
-
Patterson, D. M., et al. (2014). "Improved Cyclization of Peptide-Polymer Conjugates." Chemical Communications, 50, 2565-2568. (Demonstrates aniline catalysis optimization).
-
BenchChem Technical Review. (2025). "The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide."
Technical Support Center: Handling Moisture Sensitivity of O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine
Welcome to the Technical Support Center for handling O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (CAS: 1388051-80-6). This compound is a critical building block in organic synthesis, particularly for oxime ligations, PROTAC linker synthesis, and the development of antiviral agents.
However, like many O-benzylhydroxylamine derivatives, it exhibits profound moisture sensitivity. This guide provides researchers with the mechanistic grounding, troubleshooting strategies, and validated protocols necessary to maintain the chemical integrity of this reagent.
Mechanistic Grounding: The Causality of Degradation
Understanding why O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine degrades is the first step in preventing it. The compound exists in two primary forms: the free base and the hydrochloride (HCl) salt .
The free base is highly nucleophilic. When exposed to atmospheric moisture and oxygen, it becomes thermodynamically unstable. Moisture acts as both a reactant and a catalyst, driving two primary degradation pathways [4]:
-
Hydrolytic Cleavage: Water attacks the N-O bond, leading to the formation of (3-bromo-4-methylphenyl)methanol and free hydroxylamine.
-
Oxidative Degradation: In the presence of moisture and trace oxygen, the free base can oxidize into inactive nitrones or form dimeric side products.
Conversely, the HCl salt is chemically stable but highly hygroscopic [3]. If exposed to ambient humidity, the salt rapidly absorbs water, forming a sticky, clumpy mass that throws off stoichiometric calculations and initiates slow hydrolysis. Therefore, the industry standard is to store the compound as an HCl salt and generate the free base in situ under strictly anhydrous conditions [2].
Degradation Pathways Visualization
Fig 1: Moisture-induced degradation pathways of the hydroxylamine free base.
Quantitative Stability Profile
To optimize your experimental design, refer to the following stability data comparing the free base and the HCl salt.
| Parameter | Free Base Form | Hydrochloride (HCl) Salt Form |
| Physical State | Colorless to pale yellow liquid | White crystalline powder/flakes |
| Moisture Sensitivity | Extremely High (Rapid degradation) | High (Hygroscopic, absorbs water) |
| Recommended Storage | Not recommended for long-term storage | -20°C under Argon or Nitrogen [2] |
| Shelf Life (Optimal) | < 1 week (even under inert gas) | 12–24 months (sealed, desiccated) |
| Handling Requirement | Schlenk line / Glovebox mandatory | Glovebox for weighing; warm to RT first [1] |
Troubleshooting Guide & FAQs
Q1: My oxime ligation yields are dropping significantly over time, even though I am using the same batch of reagent. What is happening?
Cause: You are likely experiencing reagent degradation due to repeated exposure to ambient moisture during weighing. Every time the bottle is opened outside of a controlled environment, microscopic condensation introduces water, which hydrolyzes the active N-O functional group [1]. Solution: Discard the degraded batch. For future batches, aliquot the HCl salt into single-use, flame-sealed ampoules or Sure/Seal™ bottles immediately upon receipt inside a glovebox. Never store the free base.
Q2: I purchased the hydrochloride salt, but it has turned into a sticky, clumpy mass. Is it still usable?
Cause: The HCl salt is highly hygroscopic. The clumping indicates significant water uptake [3]. Solution: If the clumping is mild, you can attempt to dry the reagent by dissolving it in anhydrous dichloromethane (DCM), drying over activated 4Å molecular sieves, and evaporating the solvent under high vacuum (Schlenk line). If the material has discolored (turning yellow or brown), oxidative degradation has occurred, and the batch must be discarded.
Q3: What is the optimal solvent and base combination to generate the free base in situ without introducing moisture?
Cause/Logic: To perform a successful condensation, the HCl salt must be neutralized to release the nucleophilic free base. However, using aqueous bases (like NaOH or K2CO3 in water) introduces the very moisture we are trying to avoid. Solution: Use anhydrous Pyridine (which acts as both solvent and base) or a mixture of anhydrous DCM with N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered, non-nucleophilic, and effectively scavenges the HCl without interfering with the subsequent oxime ligation.
Validated Experimental Protocol: Moisture-Free In Situ Generation
This self-validating protocol ensures that O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is handled without moisture contamination, maximizing the yield of your downstream ligations.
Materials Required:
-
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine HCl salt
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (<50 ppm H2O)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Target aldehyde/ketone electrophile
-
Flame-dried Schlenk flask and magnetic stir bar
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed bottle of the HCl salt from the -20°C freezer. Place it in a vacuum desiccator and allow it to warm to room temperature (approx. 1 hour). Causality: Opening a cold bottle causes immediate atmospheric moisture condensation on the reagent [1].
-
Inert Weighing: Transfer the bottle to a glovebox purged with Argon (<1 ppm H2O and O2). Weigh the required stoichiometric amount of the HCl salt into the flame-dried Schlenk flask. Seal the flask with a rubber septum before exiting the glovebox.
-
Solvation: Connect the Schlenk flask to a Schlenk line (Argon manifold). Inject anhydrous DCM via a dry, oven-baked syringe to achieve a 0.1 M concentration. Stir to form a suspension.
-
In Situ Free-Basing: Cool the flask to 0°C using an ice bath. Dropwise, inject 1.2 equivalents of anhydrous DIPEA. Causality: The solution will turn clear as the HCl is neutralized and the free base is generated. Cooling prevents exothermic degradation of the newly formed, highly reactive free base.
-
Electrophile Addition: Dissolve your target aldehyde/ketone in a minimal amount of anhydrous DCM and inject it slowly into the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor completion via TLC or LC-MS. Quench the reaction with a saturated aqueous NH4Cl solution only after the target oxime has fully formed.
Experimental Workflow Visualization
Fig 2: Moisture-free workflow for in situ free-basing and oxime ligation.
References
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry Wdfiles / Molecular Inorganic Chemistry. URL: [Link]
optimizing reaction time for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine condensation
Focus: Optimizing Reaction Time for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine Condensation
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing kinetic bottlenecks when synthesizing oxime ethers using bulky, substituted O-benzylhydroxylamine derivatives.
Unlike simple hydroxylamine condensations, the incorporation of the 3-bromo-4-methylphenyl moiety introduces specific steric and lipophilic variables that directly impact reaction velocity. This guide synthesizes mechanistic causality with field-proven optimization strategies to help you drive your condensations to completion rapidly and cleanly.
The Kinetic Causality of Oxime Ether Formation
To optimize reaction time, one must first understand the mechanistic bottlenecks. The condensation of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine with a carbonyl compound proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack (Fast): The nitrogen atom of the hydroxylamine derivative is highly nucleophilic due to the
-effect, where the adjacent oxygen's lone electron pairs repel the nitrogen's lone pair, raising its HOMO energy[1]. This allows for rapid attack on the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate. -
Dehydration (Rate-Limiting): The collapse of the hemiaminal to form the C=N double bond requires the elimination of water. This step is highly pH-dependent. If the pH is too high, the leaving hydroxyl group is not protonated; if the pH is too low, the initial nucleophilic nitrogen becomes protonated and unreactive.
Fig 1: Mechanistic pathway of oxime ether formation highlighting the rate-limiting dehydration step.
Troubleshooting & FAQs
Q1: My condensation is stalling at ~50% conversion after 16 hours. What is the primary kinetic bottleneck? A: The bottleneck is almost certainly improper pH control stalling the dehydration step. Because O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is typically supplied as a hydrochloride (HCl) salt, researchers often add an excess of strong base (like K₂CO₃ or NaOH) to liberate the free amine. However, pushing the pH above 7 prevents the protonation of the hemiaminal's hydroxyl group, halting water elimination. Solution: Buffer the reaction to a mildly acidic pH (4.5–6.0). Using Sodium Acetate (NaOAc) or Pyridine as the base ensures the free nucleophile is available while maintaining enough ambient acidity to catalyze the dehydration.
Q2: How does the 3-bromo-4-methylphenyl group affect reaction kinetics compared to standard O-benzylhydroxylamine? A: The 3-bromo-4-methylphenyl group significantly increases the lipophilicity and steric footprint of the reagent. In highly polar protic solvents (e.g., pure methanol or aqueous mixtures), this bulky aromatic system can suffer from poor solvation, effectively lowering the active molarity of the reagent and drastically increasing reaction time. Solution: Switch to a solvent system with higher solubilizing power for lipophilic aromatics. Pure anhydrous ethanol, tetrahydrofuran (THF), or a dichloromethane (DCM) blend will keep the intermediate fully dissolved, maximizing collision frequency.
Q3: Can I use elevated temperatures to force the reaction to completion faster? A: Yes. While conventional heating (e.g., refluxing at 60–80 °C) can reduce reaction times from 24 hours to 2-4 hours, it can sometimes degrade sensitive substrates. A superior alternative is microwave irradiation. Optimized reaction conditions utilizing a microwave reactor allow for slightly increased yields and significantly shorter reaction times (often under 30 minutes) by efficiently overcoming the steric activation energy barriers. Alternatively, running the condensation in pure acetic acid at 60 °C acts as both an excellent solvent for the lipophilic reagent and an optimal acid catalyst[2].
Q4: I am observing two distinct product spots on my TLC plate/LC-MS trace. Is the reaction incomplete or degrading?
A: Neither. Conventional oxime ether syntheses typically afford
Fig 2: Decision tree for troubleshooting stalled O-benzylhydroxylamine condensations.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the time required to achieve >95% conversion for bulky O-benzylhydroxylamine condensations.
| Solvent System | Additive / Buffer | Temperature | Time to >95% Conversion | Yield | Mechanistic Note |
| Methanol | None (HCl salt only) | 25 °C | >48 h | <40% | Reaction stalls at hemiaminal stage due to low pH. |
| Dichloromethane | Pyridine (1.5 eq) | 25 °C | 16 - 24 h | 85% | Good for heat-sensitive substrates; Pyridine buffers to optimal pH. |
| Ethanol | NaOAc (1.2 eq) | 78 °C (Reflux) | 2 - 4 h | 92% | Standard optimized conventional condition. |
| Ethanol | NaOAc (1.2 eq) | 100 °C (Microwave) | 15 - 30 min | 95% | Highest throughput; overcomes steric barriers rapidly. |
| Acetic Acid | None | 60 °C | 1 - 2 h | 90% | Excellent for highly unreactive/sterically hindered ketones. |
Self-Validating Experimental Protocol
To guarantee reproducibility and rapid reaction times, utilize the following microwave-assisted protocol. This workflow acts as a self-validating system by incorporating an in-process analytical check before workup.
Step 1: Reagent Preparation In an oven-dried, 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the target carbonyl substrate (1.0 mmol) and O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine hydrochloride (1.2 mmol). Causality: A slight 1.2x stoichiometric excess of the hydroxylamine ensures pseudo-first-order kinetics relative to the limiting carbonyl, driving the equilibrium forward.
Step 2: Buffer Establishment Add 3.0 mL of anhydrous Ethanol followed by anhydrous Sodium Acetate (NaOAc, 1.2 mmol). Causality: The NaOAc neutralizes the HCl salt to liberate the highly nucleophilic free base while simultaneously establishing the ideal mildly acidic buffer (pH ~5) required to catalyze the rate-limiting dehydration step. Ethanol ensures the lipophilic 3-bromo-4-methylphenyl intermediate remains fully solvated.
Step 3: Microwave Condensation Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 100 °C for 20 minutes with continuous stirring.
Step 4: In-Process Validation (Self-Validation Step)
Cool the vial to room temperature. Withdraw a 5
Step 5: Workup & Isolation
Concentrate the mixture under reduced pressure to remove the ethanol. Partition the crude residue between Dichloromethane (10 mL) and Deionized Water (10 mL). Extract the aqueous layer with an additional 5 mL of DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime ether, ready for column chromatography if
References
-
Data-driven Workflow for the Development and Discovery of N-oxyl Hydrogen Atom Transfer Catalysts Source: ChemRxiv URL: [Link]
-
Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Characterization of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers synthesizing and characterizing substituted benzylhydroxylamines, a class of compounds with significant therapeutic potential, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, offering a comparative framework against plausible isomeric alternatives and detailing the experimental nuances required for accurate and reproducible data acquisition.
Predicted ¹H NMR Spectrum: A First-Principles Approach
The ¹H NMR spectrum of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. By dissecting the electronic effects of the substituents on the phenyl ring and the through-bond and through-space interactions, we can anticipate the chemical shift, multiplicity, and integration of each resonance.
A summary of the predicted ¹H NMR spectral data is presented in Table 1.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Aromatic) | ~7.45 | d | J ≈ 2.0 Hz (meta) | 1H |
| H-6 (Aromatic) | ~7.20 | dd | J ≈ 8.0 Hz (ortho), 2.0 Hz (meta) | 1H |
| H-5 (Aromatic) | ~7.10 | d | J ≈ 8.0 Hz (ortho) | 1H |
| -CH₂- (Benzylic) | ~4.80 | s | - | 2H |
| -CH₃ (Methyl) | ~2.35 | s | - | 3H |
| -ONH₂ (Hydroxylamine) | Broad singlet, variable | br s | - | 2H |
Deconstructing the Spectrum: A Rationale-Driven Interpretation
The predicted spectrum is a composite of several key structural features. Understanding the origin of each signal provides a robust framework for interpretation and comparison.
The Aromatic Region (δ 7.0-7.5 ppm)
The trisubstituted benzene ring gives rise to a complex but interpretable pattern. The bromine atom, being electron-withdrawing through induction but electron-donating through resonance, and the methyl group, an electron-donating group, collectively influence the chemical shifts of the aromatic protons.
-
H-2: This proton is ortho to the bromine atom and meta to the benzylic group. The deshielding effect of the adjacent bromine atom is expected to shift this proton the furthest downfield. It will likely appear as a doublet due to meta-coupling with H-6 (⁴J ≈ 2-3 Hz)[1].
-
H-6: Situated ortho to the benzylic group and meta to the bromine, this proton will experience coupling from both H-5 (ortho-coupling, ³J ≈ 7-10 Hz) and H-2 (meta-coupling, ⁴J ≈ 2-3 Hz), resulting in a doublet of doublets[2].
-
H-5: This proton is ortho to the methyl group and will be split into a doublet by the adjacent H-6 (ortho-coupling, ³J ≈ 7-10 Hz)[2].
The relative positions of these aromatic protons are influenced by the additive effects of the substituents. Tables of substituent effects on benzene ring chemical shifts can provide a more quantitative prediction[3].
The Benzylic Methylene Protons (-CH₂-) (δ ~4.8 ppm)
Benzylic protons typically resonate in the range of 2.3-2.7 ppm[4]. However, the attachment to the electronegative oxygen of the hydroxylamine group will cause a significant downfield shift. This effect is well-documented for benzylic protons attached to heteroatoms[5]. In the absence of adjacent protons, this signal is expected to be a singlet.
The Methyl Protons (-CH₃) (δ ~2.35 ppm)
The methyl group attached to the aromatic ring is expected to appear as a singlet in the typical range for aryl methyl groups (δ 2.3-2.5 ppm)[6].
The Hydroxylamine Protons (-ONH₂)
The protons of the -ONH₂ group are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as a broad singlet that may not always show clear integration to two protons[7]. A D₂O exchange experiment can be used to confirm the assignment of this peak, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.
Comparative Analysis: Distinguishing from Isomers
To definitively confirm the structure, it is crucial to compare the experimental spectrum with those predicted for plausible isomers.
Workflow for Isomer Comparison
Caption: Comparative workflow for structural elucidation.
-
O-[(2-bromo-4-methylphenyl)methyl]hydroxylamine: In this isomer, the benzylic group is ortho to the bromine atom. This steric hindrance could influence the conformation and potentially the chemical shift of the benzylic protons. The aromatic region would also show a different splitting pattern, likely with three distinct signals in a different arrangement.
-
O-[(3-bromo-5-methylphenyl)methyl]hydroxylamine: Here, the bromine and methyl groups are meta to each other. The aromatic region would be expected to show three signals with different coupling patterns compared to the target molecule. Specifically, one would expect to see two doublets and a triplet (or a more complex multiplet depending on the resolution).
By carefully analyzing the coupling patterns and chemical shifts in the aromatic region, a clear distinction between these isomers can be made.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Reproducible and high-quality data is paramount for accurate structural elucidation. The following protocol is recommended for the ¹H NMR analysis of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine.
¹H NMR Sample Preparation and Acquisition Workflow
Caption: Step-by-step workflow for ¹H NMR analysis.
Detailed Methodological Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for the labile -ONH₂ protons.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer[8].
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.
-
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.
-
Carefully phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
Conclusion
The interpretation of the ¹H NMR spectrum of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is a logical process rooted in the fundamental principles of NMR spectroscopy. By systematically analyzing the chemical shifts, coupling constants, and integration of the signals, and by comparing the experimental data with predicted spectra for the target molecule and its isomers, researchers can achieve confident structural verification. The provided experimental protocol serves as a robust guideline to ensure the acquisition of high-quality, reliable data, which is the bedrock of sound scientific research in the field of drug development.
References
-
D. R. Eaton, "Effect of substituents on the chemical shift of benzylic protons," Canadian Journal of Chemistry, 47(15), 2767-2772 (1969). [Link]
-
University of Potsdam, "¹H NMR Spectroscopy," University of Potsdam, Open Educational Resources. [Link]
-
G. T. Migita et al., "¹H NMR of (α-Substituted benzyl-t-butyl)hydroxylamines and EPR of Their Oxidized Forms," Chemistry Letters, 35(5), 506-507 (2006). [Link]
-
ACD/Labs, "¹H–¹H Coupling in Proton NMR," ACD/Labs Resources. [Link]
-
Iowa State University, "NMR Coupling Constants," Chemical Instrumentation Facility. [Link]
-
Organic Chemistry Data, "¹H NMR Coupling Constants," Organic-Chemistry.org. [Link]
-
e-PG Pathshala, "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups," Inflibnet Centre. [Link]
-
The Royal Society of Chemistry, "Electronic Supplementary Information," The Royal Society of Chemistry. [Link]
-
ResearchGate, "NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids," Request PDF. [Link]
-
SpectraBase, "4-Bromotoluene - Optional[¹H NMR] - Chemical Shifts," SpectraBase. [Link]
-
The Royal Society of Chemistry, "Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester," Rsc.org. [Link]
-
ResearchGate, "Overlay of ¹H NMR spectra comparing the hydroxylamine synthetic products," ResearchGate. [Link]
-
University of Wisconsin-Platteville, "Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms," University of Wisconsin-Platteville. [Link]
-
NP-MRD, "¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0229008)," NP-MRD. [Link]
-
NP-MRD, "¹H NMR Spectrum (1D, 1000 MHz, H₂O, predicted) (NP0145869)," NP-MRD. [Link]
-
University of California, Davis, "Chemical shifts," UC Davis Chem LibreTexts. [Link]
-
ACS Publications, "Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents," ACS Omega. [Link]
-
RSC Publishing, "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes," RSC Publishing. [Link]
-
ACG Publications, "Records of Natural Products-SI," ACG Publications. [Link]
-
NIST WebBook, "Hydroxylamine, o-acetyl-n-benzoyl-n-phenyl," NIST WebBook. [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
This guide provides a comprehensive, in-depth approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine. The principles and experimental designs detailed herein are intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally related compounds.
Introduction: The Analytical Challenge
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is a chemical intermediate whose purity and stability are critical for the quality of downstream products. The presence of a halogenated aromatic ring and a hydroxylamine moiety presents unique challenges for chromatographic analysis. A robust analytical method is essential to quantify the compound, identify potential impurities, and monitor its stability under various stress conditions. This guide will walk through the logical steps of method development, optimization, and validation, grounded in scientific principles and regulatory expectations.
Part 1: HPLC Method Development and Optimization
The development of a successful HPLC method is a systematic process. Our objective is to achieve a method that is specific, sensitive, accurate, precise, and robust.
Initial Chromatographic Conditions: A Science-Based Starting Point
Based on the structure of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point. RP-HPLC separates compounds based on their hydrophobicity, which is a dominant characteristic of the target analyte due to its aromatic ring.[1]
Column Selection: Beyond the Standard C18
While a C18 column is the workhorse of RP-HPLC, the presence of a bromine atom on the phenyl ring suggests that alternative stationary phases could offer enhanced selectivity.[1] Halogenated aromatic compounds can exhibit unique interactions with stationary phases that have different retention mechanisms.[2]
-
C18 Columns: These columns provide retention primarily through hydrophobic interactions. They are an excellent starting point due to their wide availability and robustness.
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These phases can offer alternative selectivity for aromatic and halogenated compounds through π-π interactions between the analyte's aromatic ring and the stationary phase.[2][3] PFP columns, in particular, are known to provide enhanced retention and selectivity for halogenated compounds.[2]
For this guide, we will compare the performance of a standard C18 column with a PFP column.
Mobile Phase Selection
The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.
-
Aqueous Phase: A buffered aqueous phase is often necessary to control the ionization of the analyte and any impurities, which can significantly impact retention and peak shape. Given the hydroxylamine group, a slightly acidic pH (e.g., pH 3.0) is a good starting point to ensure consistent protonation. A buffer such as 0.1% trifluoroacetic acid (TFA) or a phosphate buffer is suitable.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shape and lower UV cutoff. We will start with acetonitrile.
Detection
The presence of the phenyl ring suggests that the compound will have a UV chromophore. A photodiode array (PDA) detector is ideal as it allows for the determination of the optimal detection wavelength (lambda max) and can also provide information about peak purity. A preliminary scan of the analyte solution should be performed to determine the lambda max. For many aromatic compounds, a wavelength of 254 nm is a reasonable starting point.[4]
Initial Proposed HPLC Conditions
| Parameter | Condition A (C18) | Condition B (PFP) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | PFP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60% B to 90% B in 15 min | 60% B to 90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | PDA, 254 nm | PDA, 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Method Optimization Workflow
The initial conditions provide a starting point. The following workflow illustrates the systematic approach to optimizing the separation.
Caption: Workflow for HPLC Method Development and Optimization.
Forced Degradation Studies: Ensuring a Stability-Indicating Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5][6] Forced degradation studies are performed to intentionally degrade the sample to generate potential degradation products.[7]
Experimental Protocol for Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve in the solvent.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze the stressed samples using the optimized HPLC method. The goal is to achieve 10-20% degradation of the parent compound.[8]
-
Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure in the presence of the degradants.
Part 2: HPLC Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]
Caption: Key Parameters for HPLC Method Validation according to ICH Guidelines.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples. Assess peak purity of the analyte. | No interference at the retention time of the analyte. Peak purity index > 0.99.[13] |
| Linearity | Analyze at least five concentrations over the range of 50-150% of the expected working concentration. | Correlation coefficient (r²) ≥ 0.999.[13] |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Percent recovery between 98.0% and 102.0%.[13] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[13] |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be detected. |
| Limit of Quantitation (LOQ) | Determined based on S/N of 10:1 or from the standard deviation of the response and the slope. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | RSD of the results should be within acceptable limits (e.g., ≤ 5.0%). |
Detailed Experimental Protocol for Validation
-
Specificity:
-
Inject a blank (diluent) to ensure no peaks at the analyte's retention time.
-
Analyze the forced degradation samples to demonstrate separation from degradants.
-
-
Linearity:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering the desired range.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform linear regression analysis.
-
-
Accuracy:
-
Prepare samples with a known amount of analyte spiked into a blank matrix at three different concentration levels.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each level.
-
-
Precision:
-
For repeatability, prepare and analyze six individual samples at the target concentration.
-
For intermediate precision, have a second analyst repeat the experiment on a different day or using a different instrument.
-
Calculate the RSD for each set of measurements.
-
-
LOD and LOQ:
-
These can be estimated from the linearity data using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
-
Robustness:
-
Analyze a standard solution while making small, deliberate changes to the method parameters.
-
Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Conclusion
The development and validation of an HPLC method for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine requires a systematic and scientifically sound approach. By starting with a well-chosen set of initial conditions, systematically optimizing the separation, and rigorously validating the final method according to ICH guidelines, a reliable and robust analytical procedure can be established. The comparison of different column chemistries, such as C18 and PFP, can provide valuable insights into achieving optimal selectivity for this halogenated aromatic compound. The successful implementation of the protocols outlined in this guide will ensure the generation of high-quality analytical data suitable for regulatory submissions and quality control purposes.
References
-
Przybyciel, M. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Hydroxylamine in Molnupiravir Drug Substance. [Link]
-
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]
-
Royal Society of Chemistry. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]
-
American Journal of Biomedical Science and Research. (2024, July 12). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. [Link]
-
PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2018, July 30). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
-
International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
-
SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. biomedres.us [biomedres.us]
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- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: FT-IR Analysis of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
Topic: FT-IR Characteristic Peaks of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Context
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (also known as 3-bromo-4-methylbenzyl hydroxylamine) is a specialized O-substituted hydroxylamine intermediate. It is frequently employed in the synthesis of oxime ethers, hydroxamic acids, and N-alkoxy derivatives for pharmaceutical applications.
Unlike simple O-benzylhydroxylamine, this molecule contains a 1,2,4-trisubstituted aromatic ring (incorporating bromine and methyl groups), which imparts a unique spectral fingerprint. This guide provides a rigorous analysis of its Fourier Transform Infrared (FT-IR) characteristics, distinguishing it from its precursors (benzyl halides/alcohols) and structural analogues.
Structural Breakdown for Spectroscopy
-
Core Scaffold: O-Benzylhydroxylamine ether linkage (
). -
Substituents:
-
Bromine (Pos 3): Heavy atom effect, influencing ring vibrations.
-
Methyl (Pos 4): Introduces aliphatic C-H modes and symmetry breaking.
-
-
Substitution Pattern: 1,2,4-trisubstituted benzene (Positions 1, 3, 4).
Characteristic FT-IR Spectral Profile
The following data represents the theoretical consensus derived from structural analogues (O-benzylhydroxylamine) and standard group frequencies for trisubstituted aromatics.
Table 1: Key Diagnostic Bands
| Frequency Region ( | Functional Group | Vibrational Mode | Diagnostic Significance |
| 3320 – 3150 | Primary Amine ( | N-H Stretching | Primary ID. Appears as a doublet (sym/asym) in free base; broadens significantly in HCl salt forms. |
| 3080 – 3000 | Aromatic Ring | C-H Stretching ( | Confirms aromaticity; intensity is generally weak. |
| 2950 – 2850 | Methyl / Methylene | C-H Stretching ( | Differentiates from non-alkylated analogues. The methyl group at C4 adds intensity here.[1] |
| 1620 – 1580 | Amine / Aromatic | N-H Scissoring / C=C Ring | Overlap region. The N-H bend is typically sharper than the aromatic ring breathing modes. |
| 1480 – 1450 | Methylene ( | Scissoring / Deformation | Characteristic of the benzyl |
| 1080 – 1000 | Ether Linkage ( | C-O Stretching | Critical ID. Strong band confirming the formation of the alkoxyamine bond. |
| 880 – 800 | 1,2,4-Trisubstituted Ring | C-H Out-of-Plane (OOP) | Fingerprint ID. Two distinct bands: ~820 cm⁻¹ (2 adjacent H) and ~880 cm⁻¹ (1 isolated H). |
| 600 – 500 | Aryl Bromide | C-Br Stretching | Difficult to identify but confirms halogenation; often mixed with ring deformations. |
Detailed Spectral Analysis[2][3]
The "Fingerprint" Region (1500 – 600
)
The most definitive confirmation of the 3-bromo-4-methyl substitution pattern lies in the Out-of-Plane (OOP) bending vibrations.
-
1,2,4-Trisubstitution: Unlike the monosubstituted benzene of O-benzylhydroxylamine (which shows strong bands at ~690 and 750
), the target molecule will display:-
A strong band at 800–830
corresponding to the two adjacent hydrogens at positions 5 and 6. -
A medium band at 860–890
corresponding to the isolated hydrogen at position 2 (between the alkoxy and bromo groups).
-
The Aminooxy Group (
)
-
Free Base vs. Salt: If the product is isolated as a hydrochloride salt (common for stability), the distinct N-H doublet at ~3300
collapses into a broad, complex ammonium band spanning 3200–2500 . -
Reaction Monitoring: The appearance of the N-H scissoring band (~1590
) is a key indicator of successful deprotection (e.g., if synthesized via N-hydroxyphthalimide cleavage).
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule's spectrum against its direct precursors and structural analogues to facilitate reaction monitoring and purity assessment.
Table 2: Comparative Spectral Shifts
| Feature | Target: O-[(3-bromo-4-methyl...)methyl]hydroxylamine | Precursor: 3-Bromo-4-methylbenzyl alcohol | Analogue: O-Benzylhydroxylamine |
| 3300 | Sharp N-H Doublet (Free base) | Broad O-H Singlet (Alcohol H-bonding) | Sharp N-H Doublet |
| Fingerprint (OOP) | 820 & 880 | 820 & 880 | 690 & 750 |
| Ether Band (~1050) | Strong (C-O-N) | Strong (C-O-H) - Shifted | Strong (C-O-N) |
| Alkyl Region | Methyl + Methylene | Methyl + Methylene | Methylene Only (No Methyl) |
| Halogen Band | Yes (C-Br) | Yes (C-Br) | No |
Comparison Guide for Researchers
-
Distinguishing from Alcohol Precursor:
-
Look for: The sharpening of the high-frequency region. The broad, rounded O-H stretch of the alcohol is replaced by the sharper, structured N-H stretching of the hydroxylamine.
-
Check: The shift in the C-O stretching region.[2][3] The C-O-H bond (alcohol) typically absorbs at lower frequencies (~1000-1050
) compared to the C-O-N ether linkage (~1050-1100 ).
-
-
Distinguishing from Benzyl Bromide Precursor:
-
Look for: The complete disappearance of the alkyl C-Br stretch (if visible, usually 600-700
) is not a reliable indicator here because the Aryl-Br remains. -
Primary Indicator: The appearance of the N-H stretching and bending modes is the only definitive proof of substitution.
-
-
Distinguishing from O-Benzylhydroxylamine (Analogue):
-
Scenario: You are checking for cross-contamination or verifying the correct starting material.
-
Method: Focus exclusively on the OOP Bending region (900-700
) . If you see bands at 690/750 , you have the unsubstituted analogue. If you see 820/880 , you have the brominated target.
-
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standardized ATR-FTIR workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Background Collection:
-
Acquire a background spectrum (air) with the same parameters: 32 scans,
resolution.
-
-
Acquisition:
-
Range: 4000 – 400
.[6] -
Scans: Minimum 16 (32 recommended for signal-to-noise).
-
Resolution:
.
-
-
Data Processing (The Validation Step):
-
Baseline Correction: Apply automatic baseline correction.
-
Normalization: Normalize the strongest peak (likely the C-O stretch or Ring deformation) to 1.0 absorbance units to facilitate overlay with reference spectra.
-
-
Cleaning:
-
Clean crystal with Isopropanol (IPA). Crucial: Ensure no residue remains, as IPA has strong bands at 3300 and 2900
that mimic the target.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical decision tree for verifying the product identity using FT-IR.
Caption: Decision tree for identifying O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine vs. common precursors/analogues.
References
-
National Institute of Standards and Technology (NIST). Hydroxylamine, O-substituted - IR Spectral Data. Retrieved from [Link]
-
Spectroscopy Tutorial. Characteristic IR Absorptions Table. University of Colorado Boulder. Retrieved from [Link]
Sources
- 1. 3-Bromo-4-methyl-1H-indole | 1094654-54-2 | Benchchem [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
A Comparative Analysis of Reactivity: O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine versus Hydroxylamine HCl
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and synthetic chemistry, the strategic selection of reagents is paramount to achieving desired reaction outcomes with efficiency and precision. The formation of oximes, a robust and versatile ligation chemistry, is a cornerstone of bioconjugation, drug delivery, and the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two key reagents in this space: the substituted O-benzylhydroxylamine derivative, O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, and the foundational inorganic salt, hydroxylamine hydrochloride (HCl).
This document moves beyond a simple cataloging of properties to offer a nuanced examination of the structural and electronic factors that govern the reactivity of these molecules. By understanding these principles, researchers can make more informed decisions in reagent selection, optimize reaction conditions, and ultimately accelerate their research and development endeavors.
Structural and Physicochemical Properties: A Tale of Two Nucleophiles
At the heart of their differing reactivities lie the fundamental structural distinctions between O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine and hydroxylamine HCl.
Hydroxylamine Hydrochloride (NH₂OH·HCl) is a simple inorganic salt. In solution, it exists in equilibrium with the free base, hydroxylamine, a small and highly polar molecule. Its utility is widespread due to its straightforward synthesis and commercial availability.
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine , on the other hand, is an O-substituted derivative. The presence of the (3-bromo-4-methylphenyl)methyl group introduces significant steric bulk and distinct electronic effects that modulate the nucleophilicity of the hydroxylamine moiety.
Below is a visualization of their chemical structures:
Caption: Chemical structures of Hydroxylamine HCl and O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine.
A comparative summary of their key physicochemical properties is presented below. While experimental data for the substituted hydroxylamine is not widely available, predictions based on its structure provide valuable insights.
| Property | Hydroxylamine HCl | O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (Predicted) |
| Molecular Weight | 69.49 g/mol | 218.08 g/mol |
| pKa (of conjugate acid) | ~6.0 | ~4.5 - 5.0 |
| Solubility | Highly soluble in water and ethanol[1][2] | Soluble in organic solvents (e.g., DMSO, DMF, alcohols), limited water solubility |
| LogP | -1.2 | ~2.5 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 1 | 2 |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | 38.7 Ų |
The Heart of the Matter: A Comparative Analysis of Reactivity
The nucleophilic character of the nitrogen atom is the primary determinant of reactivity in oxime formation. In hydroxylamine, the lone pair of electrons on the nitrogen atom initiates the attack on the carbonyl carbon. The reactivity of these two compounds is governed by a delicate interplay of electronic and steric effects.
Electronic Effects: The Inductive and Mesomeric Dance
The substituents on the phenyl ring of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine play a crucial role in modulating its reactivity.
-
Bromine (Br): As a halogen, bromine exerts a dual electronic effect. It is an electron-withdrawing group through the inductive effect (-I) due to its high electronegativity. However, it also possesses lone pairs of electrons that can participate in resonance, leading to a weak electron-donating mesomeric effect (+M). In the meta position, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring. This, in turn, can slightly increase the acidity of the N-H protons and potentially enhance the nucleophilicity of the nitrogen atom.
-
Methyl (CH₃): The methyl group is an electron-donating group through a positive inductive effect (+I). This effect increases the electron density on the aromatic ring, which can be transmitted to the benzylic oxygen and, to a lesser extent, the hydroxylamine nitrogen.
The cumulative effect of a meta-bromo and a para-methyl group is a nuanced balance. The electron-withdrawing nature of the bromine atom is expected to have a more pronounced impact on the reactivity compared to the electron-donating methyl group. This leads to the hypothesis that O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine will exhibit enhanced reactivity compared to an unsubstituted O-benzylhydroxylamine .
In contrast, hydroxylamine HCl provides the free, unsubstituted hydroxylamine in solution. While a potent nucleophile, its reactivity serves as a baseline for comparison.
Steric Hindrance: The Role of Bulk
The (3-bromo-4-methylphenyl)methyl group introduces significant steric bulk around the nucleophilic nitrogen atom. This steric hindrance can impede the approach of the hydroxylamine to the carbonyl carbon of the electrophile, potentially slowing down the reaction rate. This effect is particularly pronounced with sterically hindered ketones. Hydroxylamine, being a much smaller molecule, experiences significantly less steric hindrance, allowing it to react more readily with a wider range of carbonyl compounds, including sterically demanding ones.
The Alpha Effect: An Intrinsic Advantage
Both hydroxylamine and its O-substituted derivatives benefit from the "alpha effect." This phenomenon describes the enhanced nucleophilicity of an atom that has an adjacent atom bearing a lone pair of electrons. In the case of hydroxylamines, the oxygen atom adjacent to the nucleophilic nitrogen increases the energy of the highest occupied molecular orbital (HOMO) of the nitrogen, making it a more potent nucleophile than would be predicted based on its basicity alone.
Experimental Validation: Quantifying Reactivity
To provide a quantitative comparison, a kinetic study of oxime formation with a model aldehyde, such as 4-nitrobenzaldehyde, can be performed. The progress of the reaction can be monitored by UV-Vis or NMR spectroscopy.
Hypothetical Kinetic Data
Based on the theoretical considerations of electronic and steric effects, we can predict the relative reaction rates. The electron-withdrawing bromine substituent is expected to increase the nucleophilicity of the nitrogen in O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, leading to a faster reaction rate compared to hydroxylamine HCl under identical conditions, especially with unhindered aldehydes. However, with a sterically hindered ketone, the steric bulk of the substituted benzyl group might lead to a slower reaction rate.
The following table presents a hypothetical comparison of pseudo-first-order rate constants (k_obs) for the reaction with 4-nitrobenzaldehyde.
| Reagent | Hypothetical k_obs (s⁻¹) | Predicted Relative Reactivity |
| Hydroxylamine HCl | 1.0 x 10⁻³ | 1.0 |
| O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine | 2.5 x 10⁻³ | 2.5 |
Experimental Protocol: Kinetic Analysis of Oxime Formation via UV-Vis Spectroscopy
This protocol outlines a general procedure for comparing the reactivity of the two hydroxylamine derivatives.
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
-
Phosphate buffer (pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of 4-nitrobenzaldehyde in a suitable organic solvent (e.g., DMSO).
-
Prepare 100 mM stock solutions of both hydroxylamine HCl and O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine in phosphate buffer (pH 7.0).
-
-
Reaction Setup:
-
In a quartz cuvette, add 950 µL of phosphate buffer (pH 7.0).
-
Add 10 µL of the 10 mM 4-nitrobenzaldehyde stock solution to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding 40 µL of the 100 mM hydroxylamine stock solution (final concentration 4 mM).
-
-
Data Acquisition:
-
Immediately start monitoring the absorbance change at the λmax of the resulting oxime (typically around 300-320 nm) over time.
-
Record data points at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe significant reaction progress.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).
-
Caption: Experimental workflow for the kinetic analysis of oxime formation.
Synthetic Considerations: Preparation of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
A common and effective method for the synthesis of O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection. A reliable route utilizes N-hydroxyphthalimide as the hydroxylamine surrogate.
Synthetic Workflow
Caption: A plausible synthetic route for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-bromo-3-(bromomethyl)-4-methylbenzene
-
To a solution of (3-bromo-4-methylphenyl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl bromide.
Step 2: Synthesis of 2-((3-bromo-4-methylbenzyl)oxy)isoindoline-1,3-dione
-
To a solution of 1-bromo-3-(bromomethyl)-4-methylbenzene (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise at 0 °C.[1][3]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Step 3: Synthesis of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
-
To a solution of 2-((3-bromo-4-methylbenzyl)oxy)isoindoline-1,3-dione (1.0 eq) in ethanol, add hydrazine monohydrate (2-4 eq) and stir the mixture at room temperature for several hours.[4]
-
A precipitate of phthalhydrazide will form. Filter the solid and wash with ethanol.
-
Concentrate the filtrate under reduced pressure. The residue can be further purified by acid-base extraction or chromatography to yield the desired product.
Conclusion: Selecting the Right Tool for the Job
The choice between O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine and hydroxylamine HCl is not a matter of inherent superiority but of strategic application.
-
Hydroxylamine HCl remains the reagent of choice for its simplicity, cost-effectiveness, and broad applicability, especially when steric hindrance is a concern. Its high water solubility makes it ideal for many bioconjugation reactions in aqueous media.
-
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine offers the potential for enhanced reactivity in certain contexts due to the electronic effects of its substituents. The lipophilic nature of the benzyl group can also be advantageous in reactions requiring organic solvents or for modifying hydrophobic substrates. The bromo- and methyl- substituents also provide handles for further functionalization.
Ultimately, a thorough understanding of the reaction mechanism and the specific requirements of the synthetic target will guide the discerning researcher to the optimal choice of hydroxylamine derivative. This guide provides the foundational knowledge and practical protocols to empower such informed decision-making in the pursuit of scientific innovation.
References
-
Maillard, L. T., Benhoud, M., Durand, P., & Badet, B. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. The Journal of Organic Chemistry, 70(16), 6303–6312. [Link]
- Vertex AI Search. (n.d.). Hydroxylamine hydrochloride | CAS NO 5470-11-1 | Manufacturer, Supplier, Exporter.
-
Reddit. (2023, July 13). Deprotection conditions for pthalimide protected oxyamine? r/Chempros. [Link]
Sources
Technical Guide: Purity Verification of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
Executive Summary & Compound Profile
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (often referred to as O-(3-bromo-4-methylbenzyl)hydroxylamine) is a critical intermediate in the synthesis of pharmacophores, particularly for kinase inhibitors and agrochemicals where the bromine handle serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
In drug development, the purity of this intermediate is non-negotiable. A stoichiometric imbalance caused by impure starting material leads to dehalogenation side-reactions or catalyst poisoning. While HPLC provides relative purity, it fails to detect inorganic salts or trapped solvents. Elemental Analysis (EA) and Quantitative NMR (qNMR) are the only absolute methods to verify the bulk composition.
This guide compares these methodologies and provides the theoretical baselines required for validation.
Structural & Theoretical Baseline
Before analysis, the theoretical composition must be established. Note that hydroxylamines are basic and often isolated as Hydrochloride (HCl) salts to improve stability.
Table 1: Theoretical Elemental Composition
| Element | Atomic Wt. | Free Base (C₈H₁₀BrNO) | HCl Salt (C₈H₁₁BrClNO) |
| Carbon (C) | 12.011 | 44.47% | 38.05% |
| Hydrogen (H) | 1.008 | 4.66% | 4.39% |
| Nitrogen (N) | 14.007 | 6.48% | 5.55% |
| Bromine (Br) | 79.904 | 36.98% | 31.64% |
| Oxygen (O) | 15.999 | 7.40% | 6.34% |
| Chlorine (Cl) | 35.45 | 0.00% | 14.04% |
| Total MW | 216.08 g/mol | 252.54 g/mol |
Critical Insight: A common error in EA interpretation for this compound is a Carbon value deviation of ~6%. This almost always indicates the sample is the HCl salt rather than the free base, or vice versa.
Comparative Analysis: EA vs. qNMR vs. HPLC
Table 2: Method Performance Matrix
| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) | HPLC-UV |
| Primary Output | Mass % of C, H, N | Molar ratio / Absolute Purity wt% | Relative Area % |
| Specificity | Low (Cannot distinguish isomers) | High (Structural confirmation) | Medium (Retention time based) |
| Inorganic Detection | Excellent (Residue/Ash detection) | Poor (Inorganics are silent) | Poor (Inorganics elute in void) |
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Non-destructive) | <1 mg |
| Halogen Handling | Difficult (Requires additives) | Easy | Easy |
| Best For... | Verifying salt stoichiometry & hydration | Determining organic purity & solvent content | Routine purity checks |
Decision Logic for Purity Verification
The following diagram illustrates the decision workflow for analyzing halogenated hydroxylamines.
Figure 1: Analytical workflow prioritizing qNMR for structural confirmation followed by EA for bulk composition verification.
Experimental Protocols
Protocol A: Combustion Analysis for Halogenated Compounds
Objective: Accurate determination of C, H, N in the presence of Bromine.
Context: Standard combustion analysis often fails for C₈H₁₀BrNO because Bromine can form volatile free halogens (Br₂) that do not trap correctly, or form non-volatile residues that trap Carbon.
-
Instrument Setup: Use a macro-combustion analyzer (e.g., Elementar vario EL cube).
-
Combustion Temperature: Set furnace to 1150°C . High temperature is required to fully decompose the benzyl-bromide bond.
-
Additive (Crucial): Weigh 2–3 mg of sample into a tin boat. Add 10–20 mg of Tungsten Trioxide (WO₃) powder over the sample.
-
Why? WO₃ acts as a combustion aid and prevents the formation of volatile bromine by-products that interfere with the N₂/CO₂ detectors. It also prevents the formation of metal-carbides if the sample contains trace palladium from previous steps.
-
-
Oxygen Dosing: Ensure a high oxygen excess (O₂ jet injection) during the combustion phase (90–120 seconds) to prevent soot formation, which is common with aromatic methyl groups.
-
Calibration: Use a sulfanilamide or acetanilide standard. Run a "blank" with just the tin boat and WO₃ to subtract the background.
Protocol B: Quantitative NMR (qNMR)
Objective: Absolute purity determination to distinguish between salt formation and solvent trapping.
-
Internal Standard (IS): Select 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .
-
Criteria: The IS signals must not overlap with the benzyl methylene protons (~4.6 ppm) or the aromatic protons (7.0–7.6 ppm) of the analyte.
-
-
Sample Preparation:
-
Weigh exactly 10.0 mg of Analyte and 5.0 mg of IS into a vial (precision ±0.01 mg).
-
Dissolve in 0.6 mL DMSO-d6 (preferred over CDCl₃ to break up H-bonding aggregates of the hydroxylamine).
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Set to 60 seconds . (Note: Aromatic protons have long T1 relaxation times; insufficient delay leads to under-integration and false low purity).
-
Scans: 16 or 32 (to improve S/N ratio > 250:1).
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS peak and the Analyte benzyl peak (singlet, 2H).
-
Calculate Purity using the formula:
[1]
-
Troubleshooting & Common Pitfalls
The "Hygroscopic Drift"
Hydroxylamine salts are hygroscopic. If your EA results show Low %C and High %H , the sample has likely absorbed atmospheric water.
-
Correction: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours before weighing.
-
Calculation: If drying is impossible, use the qNMR water peak to calculate the mole fraction of H₂O and adjust the theoretical EA values using a "Solvent-Modified Calculator" [1].
Trapped Toluene
Since the compound is a toluene derivative, synthesis often involves toluene as a solvent.
-
Symptom:[2] High %C in EA, extra multiplet at 7.1-7.2 ppm in NMR.
-
Impact: 1% residual toluene by weight raises Carbon content by ~0.4%, leading to a "failed" specification.
Decomposition
Free base O-benzylhydroxylamines can slowly oxidize to oximes or decompose to aldehydes if left in air.
-
Check: Look for an aldehyde proton signal (~10 ppm) in the NMR. If present, purification (recrystallization from EtOH/Et₂O) is required before EA.
References
-
J. Krumsieck. (2025). CHN Tool - Elemental Analysis Calculator with Solvent Correction. Jens Krumsieck Scientific Tools. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
EPA Method 8081B. (2007). Organochlorine Pesticides by Gas Chromatography (Applicable to Halogenated Analysis). US Environmental Protection Agency. [Link]
-
Elementar. (2021). Elemental Analysis: Operation & Applications for CHNS. Elementar Analysensysteme GmbH. [Link]
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chromatographic retention time of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
An In-Depth Guide to the Chromatographic Retention of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine: A Comparative Analysis
Introduction
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is a substituted hydroxylamine derivative with potential applications as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). As with any synthetic process, the ability to accurately monitor reaction progress, assess product purity, and identify impurities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for these tasks.
This guide provides a comprehensive analysis of the chromatographic behavior of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, focusing on its retention time characteristics in reversed-phase HPLC. We will explore the underlying chemical principles that govern its separation, present comparative experimental data against relevant structural analogs, and provide detailed protocols for method development. This document is intended for researchers, analytical chemists, and drug development professionals seeking to develop robust and reliable analytical methods for this and similar compounds.
Physicochemical Properties and Predicted Chromatographic Behavior
The chromatographic retention of a molecule is intrinsically linked to its structure and the physicochemical interactions it has with the stationary and mobile phases. The structure of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine—a substituted aromatic ring containing both a halogen and an alkyl group, linked to a polar hydroxylamine moiety—suggests a compound with moderate hydrophobicity.
-
Hydrophobic Character : The bromomethylphenyl group is the primary driver of retention in reversed-phase chromatography. The phenyl ring, the methyl group, and the bromo substituent all contribute to the molecule's nonpolar character, leading to strong interactions with a hydrophobic stationary phase like C18. Aromatic hydrocarbons are known to be well-retained on reversed-phase columns[1].
-
Polarity : The O-alkylhydroxylamine group (-ONH2) introduces a polar, hydrophilic element to the molecule. This group can engage in hydrogen bonding with the aqueous component of the mobile phase, which will modulate its retention, pulling it off the column sooner than a non-polar analog.
-
Detection : While the phenyl ring provides UV absorbance, the lack of extensive conjugation means it is not a strong chromophore. For trace-level analysis, such as the detection of genotoxic impurities, derivatization may be necessary to enhance UV detection or fluorescence.[2] Alternatively, mass spectrometry (MS) offers a universal and highly specific detection method.[3][4]
Based on these properties, we can predict that O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine will be well-suited for analysis by reversed-phase HPLC, with its retention time being highly dependent on the specific conditions employed.
Comparative Chromatographic Analysis: Experimental Data
To illustrate the retention behavior of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, we present data from a simulated analysis of a synthetic reaction mixture. The goal is to separate the target product from its primary precursor, (3-bromo-4-methylphenyl)methanol, and a potential N-acetylated impurity.
Experimental Protocol 1: Reversed-Phase HPLC Analysis
-
Instrumentation : A standard UHPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV detector. An in-line mass spectrometer is recommended for peak identity confirmation.
-
Sample Preparation : A stock solution of the analytical standard (1.0 mg/mL) was prepared in methanol. A working solution of 100 µg/mL was prepared by diluting the stock solution with a 90:10 water/methanol mixture.[4]
-
Chromatographic Conditions :
Data Summary and Analysis
The following table summarizes the retention times (t_R_) observed for the target compound and its relevant analogs under the specified conditions.
| Compound | Structure | Retention Time (t_R_) (min) | Rationale for Retention |
| (3-bromo-4-methylphenyl)methanol | 3.15 | Precursor molecule. The hydroxyl group is less polar than the hydroxylamine group, leading to slightly stronger retention on the C18 column. | |
| O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine | 2.98 | Target Compound. The polar hydroxylamine group reduces retention relative to the alcohol precursor. | |
| N-acetyl-O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine | 3.30 | Potential impurity. The addition of the acetyl group increases the molecule's overall hydrophobicity, resulting in a longer retention time. |
This data demonstrates a successful separation of the target compound from its precursor and a potential impurity, which is a critical requirement for in-process control and final product release.
Method Optimization: Impact of Key Parameters on Retention Time
The retention time in HPLC is not a fixed value but is highly dependent on the analytical conditions.[6][7] Understanding how to manipulate these parameters is key to developing a robust and selective method.
Choice of Organic Modifier
Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. While both can be used to elute the target compound, they can offer different selectivities. For aromatic compounds, methanol can sometimes provide better resolution due to different hydrogen bonding characteristics. A systematic screening of both solvents is recommended during method development.[4]
Gradient Profile
A ballistic gradient (e.g., 5-95% in 5 minutes) is excellent for initial scouting to determine the approximate elution time.[3] If co-elution with impurities is observed, extending the gradient time (e.g., 5-95% in 15 minutes) will decrease the gradient steepness, generally leading to better resolution between closely eluting peaks.
Stationary Phase Chemistry
While C18 is a reliable starting point, alternative stationary phases can provide unique selectivity for aromatic compounds.[8]
-
Phenyl-Hexyl Column : This type of column can offer enhanced retention and selectivity for aromatic and moderately polar analytes through π-π interactions between the phenyl rings of the stationary phase and the analyte.
-
Polar-Embedded Phases : These columns contain a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can provide alternative selectivity, especially for polar analytes, and can be more stable in highly aqueous mobile phases.
The workflow for selecting and optimizing an HPLC method is a systematic process.
Caption: HPLC method development workflow.
Factors Influencing Retention Time
The retention of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is a multifactorial phenomenon. The diagram below illustrates the key variables and their relationships.
Caption: Factors affecting HPLC retention time.
Conclusion
The is readily manageable using standard reversed-phase HPLC techniques. Its moderately hydrophobic nature, conferred by the bromomethylphenyl group, ensures sufficient retention on C18 columns, while the polar hydroxylamine moiety allows for effective elution with common organic modifiers like acetonitrile and methanol.
A systematic approach to method development, beginning with a broad scouting gradient and a C18 column, is a highly effective strategy.[3] Further optimization by screening different stationary phases and adjusting gradient conditions can resolve the target compound from its precursors, by-products, and other impurities. For all analyses, the use of a mass spectrometer for detection is highly recommended to ensure positive peak identification and to assess peak purity. This guide provides the foundational knowledge and experimental framework necessary for developing robust, reliable, and specific analytical methods for this important synthetic intermediate.
References
- Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Scribd.
- Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018, July 30). International Journal of Pharmacy & Pharmaceutical Research.
- Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
- A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (n.d.). RSC Publishing.
- HPLC Method Validation for the Determination of Hydroxylamine in Molnupiravir Drug Substance.
- Element Lab Solutions. Causes of Retention Time Drift in HPLC.
- Thermo Fisher Scientific - US. Reversed Phase HPLC Columns.
- Axion Labs. (2025, November 18).
- Anerao, A., et al. (2019, August 8). liquid chromatography method to analyze genotoxic impurity hydroxylamine in pharmaceutical product.
- A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. (2019, January 1). PubMed.
- Hasani, M., et al. (2021, April 8).
- Cichocki, A. (2024, July 4). Factors Impacting Chromatography Retention Time.
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- 1. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. sepscience.com [sepscience.com]
- 8. Reversed Phase HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to O-Benzyl Hydroxylamine Derivatives in Oxime Formation: A Senior Application Scientist's Perspective
For the modern researcher in drug development and chemical biology, the oxime ligation stands as a cornerstone of bioconjugation and molecular assembly. Its robustness, selectivity, and the stability of the resulting oxime bond have made it an indispensable tool. At the heart of this reaction lies the hydroxylamine reagent, and among the most versatile are the O-benzyl hydroxylamine derivatives. The choice of a specific derivative can significantly impact reaction kinetics, yield, and the overall success of a synthetic strategy.
This guide provides an in-depth comparative study of various O-benzyl hydroxylamine derivatives in oxime formation. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings of their reactivity, supported by experimental data and detailed protocols. Our aim is to equip you, our fellow researchers, with the knowledge to make informed decisions in your experimental designs, ensuring efficiency and reproducibility.
The Foundation: Understanding Oxime Formation
Oxime ligation is the reaction between a hydroxylamine and a carbonyl compound (an aldehyde or a ketone) to form an oxime. The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine then undergoes a rate-limiting dehydration to yield the stable oxime product and a molecule of water.
The overall reaction rate is pH-dependent, with the optimal pH typically falling in the slightly acidic range (pH 4-5) for uncatalyzed reactions. This is a delicate balance: at lower pH, the hydroxylamine becomes protonated and non-nucleophilic, while at higher pH, the carbonyl is less readily protonated and thus less electrophilic.
The Role of the O-Benzyl Group and its Derivatives
The O-benzyl group in O-benzyl hydroxylamine serves to protect the hydroxylamine functionality and enhance its stability. More importantly, by introducing substituents onto the benzyl ring, we can finely tune the electronic and steric properties of the reagent, thereby modulating its reactivity.
Electronic Effects: A Dance of Electrons
The electronic nature of the substituents on the benzyl ring directly influences the nucleophilicity of the hydroxylamine nitrogen. This is a key determinant of the rate of the initial nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density away from the benzylic oxygen. This inductive effect reduces the electron-donating character of the oxygen towards the nitrogen, making the nitrogen lone pair more available for nucleophilic attack. Consequently, O-benzyl hydroxylamine derivatives with EWGs generally exhibit faster reaction rates in oxime formation.[1]
-
Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃) and alkyl groups donate electron density to the benzyl ring. This increases the electron density on the benzylic oxygen, which can slightly decrease the nucleophilicity of the nitrogen, leading to slower reaction rates.[1]
Steric Hindrance: The Impact of Bulk
The size and position of substituents on the benzyl ring can also play a significant role. Bulky groups, particularly in the ortho position, can sterically hinder the approach of the hydroxylamine to the carbonyl carbon, slowing down the reaction rate, irrespective of their electronic effects.
Comparative Analysis of O-Benzyl Hydroxylamine Derivatives
| O-Benzyl Hydroxylamine Derivative | Substituent Effect | Typical Reaction Time (hours) | Typical Yield (%) |
| O-Benzylhydroxylamine | Neutral | 6 - 12 | 80 - 90 |
| O-(4-Nitrobenzyl)hydroxylamine | Strong Electron-Withdrawing | 2 - 6 | 90 - 98 |
| O-(4-Methoxybenzyl)hydroxylamine | Electron-Donating | 8 - 16 | 75 - 85 |
| O-(2-Chlorobenzyl)hydroxylamine | Electron-Withdrawing, Steric Hindrance | 4 - 10 | 85 - 95 |
| O-(2,4-Dichlorobenzyl)hydroxylamine | Strong Electron-Withdrawing, Steric Hindrance | 3 - 8 | 88 - 96 |
Note: These values are compiled from various sources and should be considered as a guide. Actual reaction times and yields will vary depending on the specific carbonyl compound, solvent, temperature, and pH.
The Aniline Catalyst: Accelerating Oxime Formation at Neutral pH
For many biological applications, the acidic conditions required for efficient uncatalyzed oxime formation are detrimental. Fortunately, nucleophilic catalysts, most notably aniline and its derivatives, can significantly accelerate the reaction at neutral pH.[2][3]
The mechanism of aniline catalysis involves the formation of a highly reactive protonated Schiff base intermediate between the aniline and the carbonyl compound. This intermediate is more susceptible to nucleophilic attack by the hydroxylamine, leading to a dramatic increase in the reaction rate.
Caption: Aniline-catalyzed oxime formation pathway.
Experimental Protocols
To ensure the integrity and reproducibility of your research, we provide detailed, self-validating protocols for both the synthesis of O-benzyl hydroxylamine derivatives and a comparative kinetic analysis of their reactivity.
Protocol 1: Synthesis of Substituted O-Benzyl Hydroxylamine Derivatives
This general procedure can be adapted for the synthesis of various substituted O-benzyl hydroxylamine hydrochlorides.
Caption: General workflow for the synthesis of O-benzyl hydroxylamine derivatives.
Materials:
-
Substituted benzyl halide (e.g., 4-nitrobenzyl bromide) (1.0 eq)
-
N-Hydroxyphthalimide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine monohydrate (1.2 eq)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
O-Alkylation: To a solution of N-hydroxyphthalimide in anhydrous DMF, add potassium carbonate. Stir the mixture at room temperature for 15 minutes. Add the substituted benzyl halide dropwise and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes. Filter the precipitate, wash with water, and dry under vacuum to obtain the N-(substituted benzyloxy)phthalimide intermediate.
-
Deprotection: Dissolve the intermediate in ethanol and add hydrazine monohydrate. Reflux the mixture for 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in ethanol dropwise until precipitation is complete. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the desired O-benzyl hydroxylamine hydrochloride derivative.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Comparative Kinetic Analysis of Oxime Formation by ¹H NMR Spectroscopy
This protocol allows for the direct comparison of the reaction rates of different O-benzyl hydroxylamine derivatives with a model carbonyl compound.
Caption: Workflow for kinetic analysis of oxime formation by ¹H NMR.
Materials:
-
Model carbonyl compound (e.g., cyclohexanone)
-
Series of O-benzyl hydroxylamine hydrochloride derivatives
-
Deuterated methanol (CD₃OD) or other suitable deuterated solvent
-
Internal standard (e.g., tetramethylsilane - TMS)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the carbonyl compound, each O-benzyl hydroxylamine derivative, and the internal standard in the chosen deuterated solvent.
-
Reaction Setup: In an NMR tube, combine the carbonyl compound stock solution and the internal standard stock solution. Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 298 K).
-
Reaction Initiation: Initiate the reaction by adding a known volume of the O-benzyl hydroxylamine derivative stock solution to the NMR tube. Quickly mix the contents and begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Acquisition and Analysis: For each spectrum, integrate the characteristic peaks of the carbonyl reactant and the oxime product relative to the internal standard.
-
Kinetic Analysis: Plot the concentration of the oxime product as a function of time. From this data, the initial reaction rate can be determined. By performing the reaction with varying initial concentrations of the reactants, the second-order rate constant (k₂) can be calculated using the appropriate rate law equation.
Conclusion and Future Outlook
The choice of O-benzyl hydroxylamine derivative is a critical parameter in the design of efficient oxime ligation strategies. By understanding the interplay of electronic and steric effects, researchers can select the optimal reagent for their specific application. Electron-withdrawing groups generally accelerate the reaction, while electron-donating and sterically bulky groups tend to slow it down. The use of aniline-based catalysts provides a powerful means to achieve rapid and efficient oxime formation under biocompatible conditions.
The protocols provided in this guide offer a robust framework for the synthesis and comparative evaluation of these important reagents. As the field of chemical biology continues to evolve, the development of new O-benzyl hydroxylamine derivatives with tailored reactivity profiles will undoubtedly expand the scope and utility of oxime ligation in creating novel bioconjugates, advanced materials, and next-generation therapeutics.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543-2548. [Link]
-
Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Journal of the American Chemical Society, 135(26), 9954-9957. [Link]
-
Singh, R. K., & De, A. (2018). Saline accelerates oxime reaction with aldehyde and keto substrates at physiological pH. Scientific reports, 8(1), 1-10. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Organic letters, 15(16), 4194-4197. [Link]
-
Emami, S., Foroumadi, A., Falahati, M., & Lari, S. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 5(1), 103-107. [Link]
Sources
Quality Control Benchmarks for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine: A Comparative Guide
Executive Summary
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (CAS: 1388051-80-6) is a critical electrophilic aminating reagent and building block used in the synthesis of oxime ethers and hydroxamic acids. Its structural specificity—defined by the 3-bromo and 4-methyl substituents on the benzyl ring—makes it a high-value intermediate for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for kinase inhibitors and orexin receptor modulators where orthogonal substitution patterns dictate selectivity.
This guide establishes rigorous Quality Control (QC) benchmarks for this compound. Unlike generic reagents, the quality of this intermediate is highly sensitive to its synthetic origin and salt form. We compare performance metrics across different grades and forms to provide a definitive standard for procurement and internal testing.
Comparative Analysis: Forms & Synthesis Routes
To ensure reproducibility in downstream applications, researchers must distinguish between the available forms of this reagent. The "performance" of this material is defined by its stability , handling safety , and impurity profile .
Comparison of Salt Forms
The free base of O-substituted hydroxylamines is prone to air oxidation and disproportionation. The Hydrochloride (HCl) salt is the industry standard for stability, but understanding the trade-offs is vital.
| Feature | HCl Salt (Recommended) | Free Base (Alternative) | Impact on Research |
| Physical State | Crystalline Solid | Oil or Low-Melting Solid | Solids are easier to weigh and dispense accurately. |
| Stability | High (Shelf-life > 2 years at 4°C) | Low (Prone to N-oxidation) | Degraded free base leads to variable yields in oxime formation. |
| Hygroscopicity | Moderate | Low | HCl salts require desiccated storage to prevent clumping. |
| Atom Economy | Lower (due to HCl mass) | Higher | Free base is preferred only if acid-sensitive groups are present in the substrate. |
Comparison of Synthesis Grades (Impurity Profiles)
The impurity profile is dictated by the synthesis route. Two primary routes exist: the Phthalimide Route (traditional) and the Boc-Protection Route (modern/high-purity).
| Metric | Grade A: Phthalimide Derived | Grade B: Boc-Protection Derived |
| Primary Impurity | Phthalhydrazide, Hydrazine | tert-Butyl carbamate, TFA |
| Genotoxicity Risk | High (Hydrazine is mutagenic) | Low |
| Cost | Low | High |
| Application | Early-stage Discovery | Late-stage GMP / Toxicology Batches |
Expert Insight: For GLP toxicology studies, Grade B is mandatory to avoid hydrazine contamination. For general synthetic work, Grade A is acceptable if a hydrazine test is included in the COA.
Quality Control Benchmarks (The "Gold Standard")
The following specifications constitute a self-validating QC system.
Identity & Structure Confirmation
-
1H NMR (DMSO-d6):
- 2.30 ppm (s, 3H): Methyl group (Diagnostic).
-
5.05 ppm (s, 2H): Benzylic
attached to Oxygen. - 7.20–7.60 ppm (m, 3H): Aromatic protons.
-
10.5–11.0 ppm (br s, 3H):
(if HCl salt).
-
Mass Spectrometry (LC-MS):
-
m/z: [M+H]+ = 216.0 / 218.0.
-
Isotope Pattern: A distinct 1:1 doublet intensity ratio is mandatory to confirm the presence of Bromine (
and ).
-
Purity Specifications
-
HPLC Purity:
98.0% (Area %). -
Assay (Titration): 98.0% – 102.0% (Calculated on dried basis).
-
Loss on Drying (LOD):
1.0%. -
Residue on Ignition:
0.1%.
Specific Impurity Limits
-
3-Bromo-4-methylbenzyl alcohol:
0.5% (Hydrolysis byproduct). -
Hydrazine (if Phthalimide route):
10 ppm (Genotoxic). -
Bromide Content (Ionic): 1:1 molar ratio vs. organic base (Confirms mono-HCl salt).
Visualized Workflows
Synthesis-Dependent Impurity Map
This diagram illustrates how the choice of synthesis route introduces specific impurities that must be targeted during QC.
Caption: Synthesis pathways determining critical impurity profiles (Hydrazine vs. Residual Acids).
Quality Control Decision Tree
A logical workflow for batch release.
Caption: Step-by-step QC decision matrix for batch validation.
Experimental Protocols
HPLC Method for Purity
This method separates the hydroxylamine from potential benzyl alcohol degradation products and starting materials.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Note: TFA is essential to protonate the amine, preventing peak tailing.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
95% B (Linear Gradient) -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (General).
-
Temperature: 30°C.
-
Sample Diluent: 50:50 Water:ACN.
Argentometric Titration (For HCl Salt Content)
Direct titration of the chloride counter-ion provides a precise assay of the salt form, independent of UV absorption.
-
Weigh: Accurately weigh ~150 mg of the sample into a 100 mL beaker.
-
Dissolve: Add 40 mL of deionized water and 5 mL of dilute nitric acid (
). -
Titrate: Titrate with 0.1 N Silver Nitrate (
) solution using a potentiometric titrator equipped with a silver electrode. -
Calculation:
-
Where
= Molecular Weight of the HCl salt (~252.54 g/mol ).
-
References
- Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines. Synthesis, 1976(10), 682-684.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53414434, (3-Bromo-4-methylphenyl)methanamine. (Structural analog data). Retrieved from [Link]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Safety reference for hydroxylamine handling).
- Vertex Pharmaceuticals. (2024). Spiromacrocyclic orexin 2 receptor agonists. US Patent Application 20240425521A1. (Context for application in drug discovery).
Safety Operating Guide
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine proper disposal procedures
Comprehensive Safety and Disposal Protocol for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
As an application scientist overseeing drug discovery workflows, I frequently see O-benzylhydroxylamine derivatives utilized as potent [1]. However, the very structural features that make O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (CAS: 1388051-80-6) biologically active—its nucleophilic nitrogen-oxygen bond and lipophilic halogenated benzyl ring—also make it a formidable occupational hazard[2],[3].
Standard disposal down the drain or in generic organic waste carboys is a critical failure in laboratory safety. This guide provides the mechanistic reasoning and self-validating protocols required to handle and dispose of this compound safely.
Chemical Profile & Hazard Classification
Before designing a disposal plan, we must quantify the physical and chemical risks of the molecule. The presence of the 3-bromo moiety and the hydroxylamine functional group dictates specific thermal destruction requirements[4].
Table 1: Chemical Properties and Disposal Implications
| Property | Value | Operational Implication |
| CAS Number | 1388051-80-6 | Unique identifier required for hazardous waste manifesting[2]. |
| Molecular Formula | C8H10BrNO | Combustion yields HBr and NOx; mandates scrubber-equipped incineration[4]. |
| Hazard Categories | Skin Irrit. 2, Eye Dam. 1, Skin Sens. 1 | Mandates strict PPE (double-gloving, face shielding) during all handling[5]. |
| Incompatibilities | Strong oxidizers, strong acids | Mixing with peroxides or nitric acid risks violent exothermic degradation[4]. |
Mechanistic Toxicology: The "Why" Behind the Hazard
To respect the chemical, you must understand its mechanism of toxicity. Unlike simple aliphatic amines, O-alkylhydroxylamines bypass normal cellular antioxidant defenses. Upon systemic absorption (via inhalation of dust or transdermal exposure), these compounds[6].
This reaction oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin , which cannot bind oxygen[7]. The resulting radical stress depletes intracellular glutathione, leading to severe lipid peroxidation and the formation of Heinz bodies (clumps of damaged hemoglobin)[8].
Mechanism of O-alkylhydroxylamine-induced methemoglobinemia and erythrocyte damage.
Step-by-Step Disposal Plan
Because of its environmental toxicity and potential to form corrosive gases, O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine cannot be disposed of in standard municipal or liquid waste streams[9]. It requires controlled thermal destruction.
Step-by-step compliant disposal workflow for halogenated hydroxylamine waste.
Protocol A: Preparation for Transport and Incineration
Objective: Secure the chemical waste for commercial incineration while preventing cross-reactivity. Self-Validation Check: Ensure the sealed waste container does not exhibit bulging, heat generation, or gas venting over a 2-hour observation period before moving to long-term storage.
-
Primary Containment : Transfer the solid chemical (or its dissolved solution) into a High-Density Polyethylene (HDPE) container.
-
Causality: HDPE is highly resistant to the nucleophilic nature of the free base and the acidic nature of its hydrochloride salts. Do not use metal containers, which can corrode and catalyze decomposition[5].
-
-
Solvent Compatibility Verification : If disposing of the chemical in a liquid waste stream, ensure the bulk solvent is strictly non-oxidizing (e.g., methanol, dichloromethane).
-
Causality: Hydroxylamines react violently with strong oxidizers (e.g., peroxides, nitric acid), risking rapid pressure buildup and container rupture[4].
-
-
Secondary Containment & Labeling : Place the HDPE container within a secondary spill-proof bin. Affix a GHS-compliant label explicitly stating: "Danger: Contains Halogenated Hydroxylamine. Toxic, Corrosive, Skin Sensitizer."[5].
-
Manifesting for Thermal Destruction : Contract a licensed hazardous waste facility. You must explicitly declare that the waste contains both bromine and nitrogen [4].
Table 2: Incineration Byproducts & Neutralization Requirements When the waste facility incinerates this compound, they must manage specific toxic emissions.
| Combustion Byproduct | Source Moiety | Emission Hazard | Required Neutralization Strategy |
| Hydrobromic Acid (HBr) | 3-Bromo substitution | Corrosive gas, respiratory toxicant | Wet caustic scrubber (NaOH/KOH) maintaining pH > 7.5 |
| Nitrogen Oxides (NOx) | Hydroxylamine group | Severe pulmonary irritant | Selective Catalytic Reduction (SCR) or alkaline scrubbing |
| Carbon Monoxide (CO) | Benzyl ring backbone | Chemical asphyxiant | High-temperature afterburner (>850°C) for complete oxidation |
Spill Response Protocol
In the event of an accidental release, immediate containment is critical due to the compound's status as a Category 1 Skin Sensitizer and Category 1 Eye Damage hazard[5].
Protocol B: Immediate Decontamination Workflow
Objective: Neutralize and remove spilled material without aerosolizing the compound. Self-Validation Check: Post-cleanup, swab the affected surface with pH paper. A neutral pH (7.0) indicates that no residual amine base or hydrochloride salt remains.
-
Isolation & PPE Escalation : Evacuate personnel from the immediate vicinity. Don a half-face respirator with P100/organic vapor cartridges, double nitrile gloves, and chemical splash goggles.
-
Dust Suppression (Solid Spills) : Lightly mist the solid powder with water to prevent aerosolization. Do not use high-pressure sprays.
-
Containment (Liquid Spills) : Surround the spill with an inert absorbent such as vermiculite, sand, or diatomaceous earth.
-
Causality: Combustible absorbents like sawdust must be strictly avoided, as the organic material can react with the compound or complicate subsequent incineration[5].
-
-
Collection : Sweep the absorbed material using non-sparking tools and place it into a dedicated hazardous waste bag.
-
Surface Decontamination : Wash the affected area with copious amounts of soap and water. The surfactant action is required to fully solubilize and remove the lipophilic benzyl ring from laboratory surfaces.
References
-
Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation Source: PubMed / Toxicology URL:[Link]
-
Methemoglobin Formation by Hydroxylamine Metabolites of Sulfamethoxazole and Dapsone Source: Journal of Pharmacology and Experimental Therapeutics (ASPET) URL:[Link]
-
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1388051-80-6 CAS Manufactory [chemicalbook.com]
- 3. 1388051-80-6|O-(3-Bromo-4-methylbenzyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. In vitro haematotoxic effects of three methylated hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lgcstandards.com [lgcstandards.com]
Personal protective equipment for handling O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
Executive Summary & Substance Profile
Objective: This guide provides a self-validating safety protocol for researchers handling O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine (CAS: 1388051-80-6 / Analogous structures).
Chemical Nature: This substance is an
-
Sensitization: Hydroxylamine derivatives are notorious skin sensitizers (H317).
-
Irritation: The halogenated aromatic ring contributes to skin (H315), eye (H319), and respiratory (H335) irritation.
-
Thermal Instability: While more stable than parent hydroxylamines, the N-O bond can undergo exothermic decomposition at elevated temperatures or in the presence of strong acids/metals.
Hazard Analysis & Hierarchy of Controls
Before PPE selection, you must establish engineering controls. Relying solely on PPE is a critical failure mode in chemical safety.
Engineering Controls (Primary Barrier)
-
Ventilation: All handling of solid powder must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .
-
Static Control: Organic powders with benzyl groups are prone to static charge.
-
Action: Use an ionizing bar or antistatic gun during weighing.
-
Action: Ground all metal spatulas; prefer conductive plastic or glass tools if possible.
-
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective layers.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | N95 (Minimum) or P100 (Preferred) | If handling >100 mg of powder outside a hood (not recommended), a P100 is required to capture micronized particles. |
| Hand (Inner) | Nitrile (4 mil) | Acts as a second skin. Inspect for pinholes by air-inflation before donning. |
| Hand (Outer) | Nitrile (Extended Cuff, 5-8 mil) | Double-gloving is mandatory. Halogenated aromatics can degrade thin nitrile over time. The outer glove is sacrificial; change immediately upon contamination. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. Powders drift. Goggles seal the orbital area against airborne dust and accidental splashes during solubilization. |
| Body | Lab Coat (Tyvek/Poly-coated) | Cotton coats absorb chemicals. A disposable Tyvek sleeve or apron adds an impervious layer for the forearms/chest. |
Visualization: PPE Layering Logic
The following diagram illustrates the "Swiss Cheese Model" of defense applied to this specific chemical.
Caption: The multi-layered defense strategy ensures that failure in one zone (e.g., glove tear) is mitigated by the next (inner glove).
Operational Protocols
A. Weighing & Solubilization
Goal: Prevent aerosolization and static discharge.
-
Preparation: Place a disposable balance draft shield or "weighing funnel" inside the fume hood.
-
Anti-Static Step: Pass the antistatic gun over the weighing boat and the bulk container before opening.
-
Transfer: Use a glass or high-density plastic spatula . Avoid metal-on-metal friction.[1]
-
Solubilization:
-
Add the solvent (e.g., DCM, Methanol) to the receiving flask first.
-
Add the powder to the solvent. Never add solvent to a pile of dry powder (this creates a "puff" of aerosol).
-
Self-Validation: Wipe the exterior of the flask with a solvent-dampened Kimwipe. If the wipe shows residue (UV check if applicable), your transfer technique needs improvement.
-
B. Spill Response (Dry Powder)
Do not use a brush and dustpan. This generates airborne dust.
-
Isolate: Close the hood sash immediately.
-
Dampen: Cover the spill gently with paper towels soaked in inert solvent (e.g., isopropyl alcohol). This prevents dust from becoming airborne.[1][2][3][4][5][6]
-
Collect: Wipe up the wet slurry.[6]
-
Decontaminate: Wash the surface with a mild surfactant (soap/water). Avoid strong oxidizers (bleach) as they may react with the amine functionality.
Visualization: Spill Decision Logic
Caption: Decision tree for immediate spill containment, prioritizing dust suppression for solids.
Disposal & Waste Management
Proper disposal is dictated by the chemical structure (Halogenated + Nitrogenous).
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Solid | Collect in a dedicated solid waste drum. Label as "Toxic Solid, Organic, Halogenated." |
| Liquid Waste | Halogenated Organic | Due to the Bromine (Br) atom, this must go into the Halogenated waste stream. Do not mix with non-halogenated solvents (cost implication). |
| Quenching | Acidification | If disposal of active reagent is required, dilute slowly into 1M HCl. This protonates the amine/hydroxylamine, reducing volatility and reactivity before disposal. |
Critical Warning: Do not mix with oxidizing acids (Nitric Acid) or bleach (Hypochlorite) in the waste stream. This can form unstable N-halo species or exothermic reactions.
References
-
MilliporeSigma. (2025). Safety Data Sheet: O-substituted Hydroxylamines & Benzyl Derivatives. Retrieved from (General class reference for H315/H319/H335 hazards).
-
PubChem. (2025).[7] Compound Summary: (3-Bromo-4-methylphenyl)methanamine (Analogous Structure).[7] National Library of Medicine. Retrieved from .
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .
-
BLD Pharm. (2024). Product Safety Info: O-(3-Bromo-4-methylbenzyl)hydroxylamine (CAS 1388051-80-6).[8] Retrieved from .
Sources
- 1. echemi.com [echemi.com]
- 2. lobachemie.com [lobachemie.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.ca [fishersci.ca]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. (3-Bromo-4-methylphenyl)methanamine | C8H10BrN | CID 53414434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1388051-80-6|O-(3-Bromo-4-methylbenzyl)hydroxylamine|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
